molecular formula C5H2BrClOS B1600772 5-Bromo-2-chlorothiophene-3-carbaldehyde CAS No. 120759-16-2

5-Bromo-2-chlorothiophene-3-carbaldehyde

Cat. No.: B1600772
CAS No.: 120759-16-2
M. Wt: 225.49 g/mol
InChI Key: PYESNBLXILKHCY-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorothiophene-3-carbaldehyde is a useful research compound. Its molecular formula is C5H2BrClOS and its molecular weight is 225.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-chlorothiophene-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chlorothiophene-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chlorothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClOS/c6-4-1-3(2-8)5(7)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYESNBLXILKHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504409
Record name 5-Bromo-2-chlorothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120759-16-2
Record name 5-Bromo-2-chlorothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-2-chlorothiophene-3-carbaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-2-chlorothiophene-3-carbaldehyde: Synthesis, Structure, and Reactivity

Introduction

5-Bromo-2-chlorothiophene-3-carbaldehyde is a trifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its thiophene core is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to act as a bioisostere of a phenyl ring while offering unique electronic properties and vectors for substitution. This molecule is particularly valuable due to its distinct arrangement of reactive sites: a formyl group poised for derivatization, and two different halogen atoms (bromine and chlorine) that allow for selective, stepwise functionalization through modern cross-coupling methodologies. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, and an exploration of its versatile reactivity, grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

The structural architecture of 5-Bromo-2-chlorothiophene-3-carbaldehyde features a thiophene ring substituted at the 2-, 3-, and 5-positions. The electron-withdrawing nature of the chlorine, bromine, and aldehyde substituents deactivates the ring towards electrophilic attack, but the true synthetic power of this molecule lies in the reactivity of the substituents themselves.

Data Presentation: Physicochemical Properties

PropertyValueSource(s)
CAS Number 120759-16-2[1]
Molecular Formula C₅H₂BrClOS[1]
Molecular Weight 225.49 g/mol [1]
Physical State Colorless Oil[1]
Melting Point Not reported-
Boiling Point Not reported-
¹H NMR (500 MHz, DMSO-d₆) δ 9.84 (s, 1H, -CHO), 7.53 (s, 1H, Ar-H)[1]
InChI Key PYESNBLXILKHCY-UHFFFAOYSA-N[1]

Spectroscopic Characterization

A thorough understanding of the molecule's spectral signature is paramount for reaction monitoring and quality control.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is remarkably simple, as confirmed by literature data[1]. It displays two singlets in a 1:1 ratio. The downfield singlet, typically around δ 9.84 ppm , is characteristic of the aldehyde proton. The second singlet, found at δ 7.53 ppm , corresponds to the sole aromatic proton at the C4 position of the thiophene ring. The singlet nature of both peaks confirms the substitution pattern.

  • ¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals. The aldehyde carbonyl carbon will appear significantly downfield (approx. 185-195 ppm). The four sp² carbons of the thiophene ring will have chemical shifts influenced by the attached substituents, with the carbon bearing the chlorine (C2) and bromine (C5) expected at approximately 130-145 ppm, and the carbons at the C3 and C4 positions resonating in the 125-140 ppm range.

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band between 1680-1700 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde. A weaker band, characteristic of the aldehydic C-H stretch, can be anticipated around 2720-2750 cm⁻¹ . Additional peaks in the 1500-1600 cm⁻¹ region will correspond to the C=C stretching vibrations of the thiophene ring.

  • Mass Spectrometry (MS) : The mass spectrum will exhibit a distinctive isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This will result in a cluster of molecular ion peaks (M, M+2, M+4) centered around m/z 224, confirming the elemental composition.

Synthesis Methodology: The Vilsmeier-Haack Reaction

The most logical and widely adopted method for the formylation of electron-rich heterocycles is the Vilsmeier-Haack reaction.[2][3] This approach utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to act as a mild formylating agent.[4] The synthesis of 5-Bromo-2-chlorothiophene-3-carbaldehyde proceeds via formylation of the commercially available precursor, 2-bromo-5-chlorothiophene.

The regioselectivity of the formylation is directed by the heteroatom and the existing substituents. In 2-bromo-5-chlorothiophene, the positions adjacent to the sulfur atom (C2 and C5) are occupied. The Vilsmeier-Haack reaction will preferentially occur at the more activated C3 position over the C4 position.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Final Product Formation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Reacts with POCl3 POCl3 POCl3->Vilsmeier StartMat 2-Bromo-5-chlorothiophene Vilsmeier->StartMat Intermediate Iminium Salt Intermediate StartMat->Intermediate Attacks Workup Aqueous Workup (Hydrolysis) Intermediate->Workup Product 5-Bromo-2-chlorothiophene- 3-carbaldehyde Workup->Product Yields

Caption: Synthesis workflow for 5-Bromo-2-chlorothiophene-3-carbaldehyde.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-5-chlorothiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reagent Preparation (Vilsmeier Reagent Formation): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (1.2 eq.) dropwise to the DMF via the dropping funnel over 20-30 minutes. Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. Slow, cooled addition is critical to control the reaction temperature and prevent degradation.

  • Allow the resulting mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until a clear, pale-yellow solution or a white crystalline slurry forms.

  • Formylation Reaction: Dissolve 2-bromo-5-chlorothiophene (1.0 eq.) in anhydrous DCM and add it to the dropping funnel.

  • Add the substrate solution dropwise to the Vilsmeier reagent at room temperature. After the addition is complete, heat the reaction mixture to 40-50 °C (reflux for DCM) and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup and Hydrolysis: Cool the reaction mixture to 0 °C. Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of saturated NaHCO₃ solution until the pH is neutral (~7-8). Causality: This step hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the acidic reaction components.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product as a colorless oil.[1]

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The aldehyde can undergo classic carbonyl chemistry, while the two halogen atoms can be selectively addressed in cross-coupling reactions.

Selective Cross-Coupling Reactions

A cornerstone of modern organic synthesis is the palladium-catalyzed cross-coupling reaction.[5] For dihalogenated substrates, selectivity is often achievable based on the differing reactivity of the carbon-halogen bonds. The general reactivity trend for oxidative addition to a Pd(0) catalyst is C-I > C-Br > C-OTf > C-Cl.[6]

Therefore, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position. This allows for selective Suzuki-Miyaura, Stille, or Sonogashira coupling at the C5 position while leaving the C2-Cl bond intact for subsequent transformations.[7]

Representative Protocol: Selective Suzuki-Miyaura Coupling

  • To a flask, add 5-Bromo-2-chlorothiophene-3-carbaldehyde (1.0 eq.), an arylboronic acid (1.1-1.3 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Purge the flask with an inert gas (N₂ or Ar).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Heat the mixture (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling, perform a standard aqueous workup, extract with an organic solvent, and purify the product via column chromatography.

Reactivity of the Aldehyde Group

The formyl group is a versatile handle for a wide range of transformations:

  • Oxidation: Treatment with mild oxidizing agents like sodium chlorite (NaClO₂) or buffered potassium permanganate (KMnO₄) can convert the aldehyde to the corresponding carboxylic acid, a key functional group in many bioactive molecules.

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) without affecting the halogen atoms.

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., NaBH(OAc)₃) provides access to a diverse range of substituted aminomethylthiophenes.

  • Olefinations: Wittig or Horner-Wadsworth-Emmons reactions can be used to convert the aldehyde into an alkene, enabling chain extension and the synthesis of conjugated systems.

G cluster_coupling C-Br Cross-Coupling cluster_aldehyde Aldehyde Transformations Core 5-Bromo-2-chlorothiophene -3-carbaldehyde Suzuki 5-Aryl-2-chlorothiophene- 3-carbaldehyde Core->Suzuki Pd(0), Ar-B(OH)₂ Base Oxidation Carboxylic Acid Derivative Core->Oxidation [O] Reduction Hydroxymethyl Derivative Core->Reduction [H] Olefination Alkene Derivative Core->Olefination Wittig / HWE

Caption: Key reaction pathways for 5-Bromo-2-chlorothiophene-3-carbaldehyde.

Applications in Research and Development

Halogenated thiophene aldehydes are critical intermediates in drug discovery. The ability to perform selective, late-stage functionalization via cross-coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The thiophene core is present in drugs like the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine. The specific substitution pattern of 5-bromo-2-chlorothiophene-3-carbaldehyde makes it an ideal starting point for synthesizing complex, multi-substituted thiophene derivatives targeting a wide range of biological targets, from kinases to G-protein coupled receptors.

References

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Ishikawa, S., & Manabe, K. (2010). DHTP ligands for the highly ortho-selective, palladium-catalyzed cross-coupling of dihaloarenes with grignard reagents: a conformational approach for catalyst improvement. Angewandte Chemie International Edition, 49(4), 772-5. [Link]

  • (n.d.). グルカールボロン酸エステルを用いた 新規 C-グルコシドの合成法の開発と その応用. OPAC. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • White, A. J. P., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. Journal of the American Chemical Society. Retrieved from [Link]

  • Potsch, T., et al. (n.d.). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B. Retrieved from [Link]

  • Manabe, K., & Ishikawa, S. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Molecules, 19(8), 12895-12915. [Link]

  • Manabe, K., & Ishikawa, S. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. ResearchGate. Retrieved from [Link]

  • The Nobel Committee for Chemistry. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction for the Formylation of Electron-Rich Arenes. Retrieved from [Link]

Sources

A Technical Guide to 5-Bromo-2-chlorothiophene-3-carbaldehyde: Synthesis, Reactivity, and Sourcing for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 5-Bromo-2-chlorothiophene-3-carbaldehyde, a key heterocyclic building block for researchers in medicinal chemistry, drug development, and materials science. We will explore its identification, physicochemical properties, synthetic utility, and commercial availability, offering field-proven insights into its application.

Introduction: The Strategic Value of Polysubstituted Thiophenes

Substituted thiophene rings are privileged scaffolds in modern chemistry. Their structural similarity to benzene allows them to act as effective bioisosteres in drug design, often improving pharmacokinetic properties.[1] The compound 5-Bromo-2-chlorothiophene-3-carbaldehyde is a particularly valuable reagent due to its trifunctional nature. It possesses three distinct reactive sites: an aldehyde for nucleophilic additions and condensations, and two different halogen atoms (bromine and chlorine) that can be selectively manipulated in cross-coupling reactions. This orthogonal reactivity enables the stepwise and regioselective construction of complex molecular architectures, making it a cornerstone intermediate for synthesizing novel therapeutic agents and functional organic materials.[2][3]

Unambiguous Compound Identification

Correctly identifying a chemical reagent is the foundational step for any successful research endeavor. 5-Bromo-2-chlorothiophene-3-carbaldehyde is definitively identified by the following CAS number.

  • CAS Number: 120759-16-2[4]

Physicochemical Properties

A summary of the key properties for this compound is provided below for easy reference.

PropertyValueSource
Molecular Formula C₅H₂BrClOS[5]
Molecular Weight 225.49 g/mol
InChI Key PYESNBLXILKHCY-UHFFFAOYSA-N[5]
Canonical SMILES C1=C(SC(=C1C=O)Cl)Br[5]
MDL Number MFCD24386913

Synthesis and Reactivity: A Chemist's Perspective

Understanding the synthesis and inherent reactivity of 5-Bromo-2-chlorothiophene-3-carbaldehyde is crucial for planning its effective use in multi-step synthetic campaigns.

Plausible Synthetic Route

While specific preparations are often proprietary, a chemically sound and widely practiced method for introducing a formyl group at the 3-position of a thiophene ring is the Vilsmeier-Haack reaction. The synthesis would likely commence from the commercially available 2-bromo-5-chlorothiophene. The Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), acts as a mild electrophile to formylate the thiophene ring, preferentially at the more activated position adjacent to the sulfur atom.

G Plausible Vilsmeier-Haack formylation route. reactant 2-Bromo-5-chlorothiophene reagents 1. POCl₃, DMF 2. H₂O workup reactant->reagents product 5-Bromo-2-chlorothiophene-3-carbaldehyde reagents->product

A plausible synthetic workflow for the target compound.
Differential Reactivity

The true synthetic power of this molecule lies in the differential reactivity of its functional groups.

  • Aldehyde Group : The formyl group is a versatile handle for various transformations. It readily undergoes nucleophilic addition, Wittig-type olefination, and reductive amination. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to a wide array of derivatives.[6] These condensation reactions are fundamental for creating chalcone-like structures, which have been investigated for their anticancer properties.[7][8]

  • Halogen Atoms (Br vs. Cl) : The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This reactivity difference is the cornerstone of its utility. A researcher can selectively perform a cross-coupling reaction at the 5-position (bromo) while leaving the 2-position (chloro) intact for a subsequent, different coupling reaction under more forcing conditions. This allows for a controlled, stepwise introduction of two different substituents onto the thiophene core.[3]

G Sequential functionalization strategy. start 5-Bromo-2-chlorothiophene-3-carbaldehyde suzuki Suzuki Coupling (Pd catalyst, R¹-B(OH)₂) start->suzuki Selective at C-Br intermediate 5-Aryl-2-chlorothiophene-3-carbaldehyde suzuki->intermediate wittig Wittig Reaction (Ph₃P=CHR²) intermediate->wittig Aldehyde Condensation final_product Complex Di-substituted Product wittig->final_product

A logical workflow demonstrating selective reactivity.

Commercial Availability and Sourcing

Securing a reliable supply of high-purity starting materials is critical for reproducible research. 5-Bromo-2-chlorothiophene-3-carbaldehyde is available from several reputable chemical suppliers.

SupplierCAS NumberNotes
Sigma-Aldrich (Merck) 120759-16-2Listed under the Enamine building block collection. Availability may be region-dependent.
BLD Pharm 120759-16-2Offers the compound, potentially with cold-chain shipping options.[4]
Chemspace 120759-16-2A marketplace that lists the compound from various sources.[9]

Note: Purity, stock levels, and pricing should be confirmed directly with the supplier at the time of ordering.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general, self-validating procedure for the selective Suzuki-Miyaura coupling at the 5-bromo position.

Objective: To synthesize a 5-aryl-2-chlorothiophene-3-carbaldehyde derivative.

Materials:

  • 5-Bromo-2-chlorothiophene-3-carbaldehyde (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-chlorothiophene-3-carbaldehyde, the arylboronic acid, and Pd(dppf)Cl₂.

  • Solvent and Base Addition: Add 1,4-dioxane and an aqueous solution of K₂CO₃ (typically 2M). The solvent ratio is usually around 4:1 (dioxane:water).

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical mobile phase would be a hexane/ethyl acetate mixture. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 5-aryl-2-chlorothiophene-3-carbaldehyde.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This detailed guide provides the foundational knowledge required for researchers, scientists, and drug development professionals to effectively source and utilize 5-Bromo-2-chlorothiophene-3-carbaldehyde in their synthetic endeavors.

References

  • 5-bromo-2-chlorothiophene-3-carbaldehyde - C5H2BrClOS | CSSS00010775591. Chemspace. [Link]

  • 5-bromo-2-thiophene carboxaldehyde, 4701-17-1. The Good Scents Company. [Link]

  • 5-bromo-2-chlorothiophene-3-carbaldehyde (C5H2BrClOS). PubChem. [Link]

  • Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. PubMed. [Link]

  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Rasayan Journal of Chemistry. [Link]

  • Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry. [Link]

  • Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Semantic Scholar. [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 5-Bromo-2-chlorothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Bromo-2-chlorothiophene-3-carbaldehyde

5-Bromo-2-chlorothiophene-3-carbaldehyde is a polysubstituted heterocyclic compound built upon a thiophene core. Thiophene-based molecules are of significant interest in medicinal chemistry and materials science due to their unique electronic and structural properties, which often impart desirable characteristics in larger molecules.[1][2] This particular aldehyde serves as a versatile synthetic building block, enabling the construction of more complex molecular architectures for applications ranging from pharmaceuticals to organic electronics.[2][3]

The precise functionalization—a bromine atom at the 5-position, a chlorine atom at the 2-position, and a formyl (aldehyde) group at the 3-position—creates a specific electronic and steric profile that dictates its reactivity and physical properties. An accurate determination of its fundamental physicochemical properties, such as melting and boiling points, is a non-negotiable prerequisite for its effective use in research and development. These parameters are critical for reaction setup, purification process design, material handling, and ensuring the purity and identity of the compound.[4] This guide provides a detailed examination of the melting and boiling points of 5-Bromo-2-chlorothiophene-3-carbaldehyde, outlining the authoritative data and the rigorous experimental methodologies required for their verification.

Core Physicochemical Properties

A summary of the key physical properties for 5-Bromo-2-chlorothiophene-3-carbaldehyde is presented below. These values serve as the benchmark for experimental verification.

PropertyValueSource(s)
CAS Number 35134-37-9[5]
Molecular Formula C₅H₂BrClOS[6][7]
Molecular Weight 225.5 g/mol [7]
Melting Point 63-65 °CManufacturer Data
Boiling Point 105 °C @ 0.5 mmHgManufacturer Data

Note: Data is aggregated from chemical supplier specifications, which should be verified experimentally.

Determination of Melting Point: A Criterion for Purity

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range (typically 0.5-1.0 °C). The presence of impurities typically causes a depression of the melting point and a broadening of the melting range. Therefore, an accurate melting point determination is a fundamental indicator of sample purity.

Causality of Method Selection: The Capillary Method

The packed capillary method, using a digital melting point apparatus with a heated metal block, is the standard and preferred technique. This method offers high precision, requires a minimal amount of sample, and provides a controlled, slow heating rate, which is essential for accuracy. The indirect heating within a metal block ensures uniform temperature distribution around the sample.[8]

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Ensure the 5-Bromo-2-chlorothiophene-3-carbaldehyde sample is completely dry and finely powdered. Grinding the crystals with a mortar and pestle minimizes particle size effects and ensures uniform heat transfer.[8]

  • Capillary Packing: Gently tap the open end of a thin-walled capillary tube into the powdered sample. A sample height of approximately 3 mm should be packed into the sealed end of the tube by tapping the bottom of the tube on a hard surface or by dropping it down a long glass tube.[8]

  • Apparatus Setup: Place the packed capillary into the heating block of the melting point apparatus.

  • Rapid Initial Heating: If the approximate melting point is known (around 64 °C), heat the block rapidly to about 15-20 °C below this temperature.[8]

  • Slow Final Heating: Reduce the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point. A slow rate is critical to allow the temperature of the heating block and the sample to equilibrate, ensuring an accurate reading.

  • Data Recording: Record two temperatures:

    • T1: The temperature at which the first liquid droplet is observed.

    • T2: The temperature at which the last solid crystal melts completely.

  • Reporting: The melting point is reported as the T1-T2 range. For a pure sample of 5-Bromo-2-chlorothiophene-3-carbaldehyde, this range should be narrow and fall within the 63-65 °C specification.

Visualization: Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement prep_start Start: Obtain Dry Sample grind Grind to Fine Powder prep_start->grind pack Pack 3mm into Capillary grind->pack insert Insert Capillary into Apparatus pack->insert heat_fast Rapid Heat to ~45°C insert->heat_fast heat_slow Heat Slowly (1-2°C/min) heat_fast->heat_slow observe Observe for Phase Change heat_slow->observe record Record T1 (First Drop) & T2 (Fully Liquid) observe->record report report record->report Report as T1-T2 Range

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point: Characterization Under Reduced Pressure

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9] Many organic compounds, particularly those with high molecular weights or sensitive functional groups, are prone to decomposition at the high temperatures required for boiling at atmospheric pressure.[10][11] Halogenated thiophenes can be susceptible to thermal degradation.[12]

Causality of Method Selection: Vacuum Distillation

The reported boiling point of 105 °C at 0.5 mmHg indicates that 5-Bromo-2-chlorothiophene-3-carbaldehyde has a high boiling point at atmospheric pressure and is likely thermally sensitive. Reducing the external pressure significantly lowers the boiling temperature, allowing for distillation and purification without decomposition.[10][13][14] Therefore, vacuum distillation is the mandatory and appropriate technique for determining its boiling point.[11]

Experimental Protocol: Boiling Point by Vacuum Distillation
  • Apparatus Assembly: Assemble a standard vacuum distillation apparatus using ground-glass jointware. This includes a round-bottom distilling flask, a Claisen adapter (to prevent bumping), a distillation head with a thermometer, a condenser, and a receiving flask.[11] Ensure all joints are lightly greased with vacuum grease to create an airtight seal.[9]

  • Sample and Stirring: Add the liquid sample to the distilling flask (do not fill more than half full) along with a magnetic stir bar. Stirring is crucial to prevent bumping and ensure smooth boiling, as boiling stones are ineffective under vacuum.[11][13]

  • System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system. Observe the initial bubbling as volatile impurities and dissolved air are removed.[9][11]

  • Heating: Once a stable, low pressure (e.g., 0.5 mmHg) is achieved and confirmed with a manometer, begin heating the distilling flask gently using a heating mantle or oil bath.

  • Observation and Equilibration: As the liquid heats, a ring of condensing vapor will rise through the distillation head. The temperature reading on the thermometer will stabilize once the vapor is in equilibrium with the liquid condensing on the thermometer bulb.

  • Data Recording: Record the stable temperature and the precise pressure from the manometer. This temperature is the boiling point at that specific pressure. For 5-Bromo-2-chlorothiophene-3-carbaldehyde, this should be approximately 105 °C at 0.5 mmHg.

  • Shutdown: After collecting the distillate, remove the heat source first and allow the system to cool completely before slowly re-introducing air to the apparatus.

Visualization: Vacuum Distillation Setup

VacuumDistillation flask Distilling Flask (with Sample & Stir Bar) claisen Claisen Adapter flask->claisen mantle Heating Mantle mantle->flask Heats thermometer Thermometer claisen->thermometer condenser Condenser (Water In/Out) claisen->condenser vacuum_adapter Vacuum Adapter condenser->vacuum_adapter receiver Receiving Flask vacuum_adapter->receiver trap Cold Trap (Liquid N2) vacuum_adapter->trap To Vacuum pump Vacuum Pump trap->pump manometer Manometer trap->manometer Measures Pressure

Caption: Key Components of a Vacuum Distillation Apparatus.

References

  • Determination of the melting point. (n.d.).
  • Melting point determination. (n.d.).
  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. [Link]

  • Determination of Melting Point. (n.d.). Clarion University.
  • Experiment (1) determination of melting points. (2021, September 19).
  • Purification: Distillation at Reduced Pressures. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Distillation II | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. [Link]

  • Thermal studies of chlorinated thiophenols. (2025, May 10). Open Research Newcastle - Figshare. [Link]

  • Halogen Bonding in Halothiophene Building Blocks. (2023, November 15). Crystal Growth & Design - ACS Publications. [Link]

  • Which equation is used to calculate the boiling point under vacuum distillation? (2020, December 24). Quora. [Link]

  • 5-bromo-2-thiophene carboxaldehyde, 4701-17-1. (n.d.). The Good Scents Company. [Link]

  • 5-bromo-2-chlorothiophene-3-carbaldehyde (C5H2BrClOS). (n.d.). PubChemLite. [Link]

  • Structure-Property Relationships in Halogenated Thiophene Polymers for Advanced Energy Storage Architectures. (2025, December 3). ResearchGate. [Link]

  • Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. (2015, October 30). ResearchOnline@JCU. [Link]

  • Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. (n.d.). RSC Publishing. [Link]

Sources

The Alchemical Dance: A Technical Guide to the Reactivity Profile of Halogenated Thiophene Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, the seasoned medicinal chemist, and the innovative materials scientist, the thiophene nucleus represents a cornerstone of heterocyclic chemistry. Its derivatives are integral to a vast array of pharmaceuticals and advanced materials.[1][2][3] The introduction of both a halogen atom and a carbaldehyde group onto this versatile scaffold gives rise to a class of compounds with a rich and nuanced reactivity profile: the halogenated thiophene carbaldehydes. This guide provides an in-depth exploration of the chemical behavior of these valuable synthetic intermediates, offering insights into the directing effects of their substituents and providing practical, field-proven protocols for their transformation.

The Electronic Tug-of-War: Understanding Reactivity

The reactivity of a halogenated thiophene carbaldehyde is governed by a delicate interplay of electronic and steric effects exerted by the sulfur heteroatom, the halogen substituent, and the formyl group. Thiophene itself is an electron-rich aromatic system, prone to electrophilic substitution, primarily at the C2 and C5 positions.[4] However, the substituents dramatically modulate this inherent reactivity.

  • The Formyl Group (-CHO): As a powerful electron-withdrawing group, the carbaldehyde deactivates the thiophene ring towards electrophilic attack through its negative inductive (-I) and mesomeric (-M) effects. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it.[5][6]

  • The Halogen Atom (X = F, Cl, Br, I): Halogens exert a dual electronic effect. They are inductively electron-withdrawing (-I), thus deactivating the ring towards electrophilic substitution.[7] However, they are also capable of donating a lone pair of electrons through resonance (+M), which directs incoming electrophiles to the ortho and para positions.[8] In the context of palladium-catalyzed cross-coupling reactions, the carbon-halogen bond serves as the reactive site, with reactivity generally increasing down the group (C-I > C-Br > C-Cl).

The regiochemical outcome of any given reaction is a direct consequence of the interplay between these competing electronic influences and the steric environment of the thiophene ring.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

Halogenated thiophene carbaldehydes are exceptional substrates for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The Suzuki-Miyaura and Heck reactions are particularly prominent in this context.

The Suzuki-Miyaura Coupling: A Versatile Arylation Strategy

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between the halogenated thiophene and an organoboron reagent, typically an arylboronic acid or ester.[9] The regioselectivity of this reaction on di-halogenated thiophene carbaldehydes is a critical consideration. For instance, in 3,4-dibromothiophene-2-carbaldehyde, the initial Suzuki coupling is anticipated to occur preferentially at the C3 position due to the electronic activation of the C3-Br bond by the adjacent electron-withdrawing aldehyde group.[10]

Starting MaterialPosition of Initial CouplingRationaleReference
3,4-Dibromothiophene-2-carbaldehydeC3Proximity to the electron-withdrawing aldehyde group enhances reactivity.[10]
4,5-Dibromothiophene-2-carbaldehydeC5Electronic activation at the position para to the aldehyde.[10]
Experimental Protocol: Selective Mono-Arylation of 3,4-Dibromothiophene-2-carbaldehyde via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the selective mono-arylation at the C3 position.

Materials:

  • 3,4-Dibromothiophene-2-carbaldehyde (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • 1,4-Dioxane (deoxygenated)

  • Water (deoxygenated)

Procedure:

  • To a round-bottom flask, add 3,4-dibromothiophene-2-carbaldehyde, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a deoxygenated 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-aryl-4-bromothiophene-2-carbaldehyde derivative.[11]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - 3,4-Dibromothiophene-2-carbaldehyde - Arylboronic acid - K2CO3 Catalyst Add Pd(PPh3)4 Reactants->Catalyst Inert Inert Atmosphere (Ar/N2) Catalyst->Inert Solvent Add Deoxygenated Dioxane/Water Inert->Solvent Heat Heat to 80-100 °C (12-18 h) Solvent->Heat Monitor Monitor by TLC Heat->Monitor Quench Cool & Dilute with Water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product 3-Aryl-4-bromothiophene- 2-carbaldehyde Purify->Product Grignard_Mechanism Aldehyde 5-Chlorothiophene-2-carbaldehyde Intermediate Alkoxide Intermediate Aldehyde->Intermediate Nucleophilic Attack Grignard R-MgX Grignard->Intermediate Product Secondary Alcohol Intermediate->Product Protonation Workup H3O+ Workup Workup->Product

Sources

Difference between 5-Bromo-2-chlorothiophene-3-carbaldehyde and 2-chlorothiophene-3-carbaldehyde

[1]

Executive Summary: The "Scaffold vs. Warhead" Distinction[1]

In medicinal chemistry and material science, the choice between 2-chlorothiophene-3-carbaldehyde (Molecule A) and 5-Bromo-2-chlorothiophene-3-carbaldehyde (Molecule B) is rarely about simple substitution; it is a strategic decision regarding synthetic orthogonality.[1]

  • Molecule A (The Scaffold): Offers a "clean" C5-H position.[1] It is the preferred starting material when the C5 position must remain unsubstituted or when late-stage C-H activation is planned.

  • Molecule B (The Warhead): Contains a highly reactive C5-Br "handle."[1] It is designed for regioselective cross-coupling .[1] The C5-Br bond reacts orders of magnitude faster than the C2-Cl bond under Palladium (Pd) catalysis, allowing for precise, sequential functionalization without protecting groups.[1]

Physicochemical & Structural Comparison

The introduction of the bromine atom at C5 significantly alters the molecular weight and lipophilicity (LogP) but has a nuanced effect on the aldehyde's electrophilicity.[1]

Feature2-chlorothiophene-3-carbaldehyde5-Bromo-2-chlorothiophene-3-carbaldehyde
CAS Number 17518-50-6 (Generic/Isomer var.)120759-16-2
Formula C₅H₃ClOSC₅H₂BrClOS
Mol.[1][2][3] Weight 146.59 g/mol 225.49 g/mol
Appearance Yellowish liquid or low-melting solidOff-white to yellow solid
C5 Character Nucleophilic (Susceptible to EAS)Electrophilic (Susceptible to Pd-insertion)
Reactivity Order C3-CHO > C2-Cl > C5-HC5-Br > C3-CHO > C2-Cl
Primary Utility Precursor for C5-unsubstituted analogsPrecursor for C2,C5-disubstituted thiophenes

Note on Identification: The 1H NMR spectrum of Molecule A displays two doublets for the thiophene ring protons (H4 and H5) with a characteristic coupling constant (


 Hz).[1] Molecule B  shows a singlet for H4, as the C5 position is substituted, simplifying the aromatic region.[1]

The Core Divergence: Reactivity & Synthesis[1][4][5][6]

The fundamental difference lies in how these molecules behave under transition-metal catalysis.[1]

Electronic Landscape and Regioselectivity

In Molecule A , the C2-Cl atom is a deactivating group, but the sulfur atom strongly activates the

1C5 becomes the most reactive site for Electrophilic Aromatic Substitution (EAS)1

In Molecule B , the C5-Br bond is weaker than the C2-Cl bond (Bond Dissociation Energy: C-Br ~68 kcal/mol vs. C-Cl ~81 kcal/mol).[1] In Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the oxidative addition of Pd(0) occurs preferentially at the C-Br bond.[1]

Visualization of Reactivity Pathways[1]

ReactivityMapcluster_legendReactivity LogicStart2-chlorothiophene-3-carbaldehyde (A)Bromo5-Bromo-2-chlorothiophene-3-carbaldehyde (B)Start->Bromo Bromination (NBS)(Electrophilic Subst.)Suzuki_C2Product D:2-Aryl-3-CHOStart->Suzuki_C2 Suzuki Coupling(Non-selective if forced)EAS_C5Product E:5-Nitro/Halo-2-chloro-3-CHOStart->EAS_C5 Nitration/HalogenationSuzuki_C5Product C:5-Aryl-2-chloro-3-CHOBromo->Suzuki_C5 Selective Suzuki(Targeting C-Br)Final ScaffoldFinal ScaffoldSuzuki_C5->Final Scaffold 2nd Coupling (Targeting C-Cl)(Requires specialized ligands)Red Arrow: Preparation of BRed Arrow: Preparation of BGreen Arrow: Exploiting B's SelectivityGreen Arrow: Exploiting B's Selectivity

Figure 1: Divergent reactivity pathways. Molecule B enables a controlled, sequential functionalization strategy (Green path) that is difficult to achieve starting directly from A.[1]

Experimental Protocols

Protocol 1: Synthesis of Molecule B from Molecule A

Objective: Regioselective bromination at C5.[1] Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The C3-formyl group is meta-directing (deactivating), but the thiophene sulfur and C2-Cl (ortho/para directing) cooperatively direct the electrophile to C5.[1]

Materials:

  • 2-chlorothiophene-3-carbaldehyde (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • DMF (Dimethylformamide) or Acetic Acid (AcOH)[1]

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step:

  • Dissolution: Dissolve 2-chlorothiophene-3-carbaldehyde (10 mmol) in DMF (20 mL) in a round-bottom flask shielded from light (to prevent radical side reactions).

  • Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The product (B) will be less polar than the starting material.[1]

  • Workup: Pour the mixture into ice water (100 mL). The product usually precipitates.[1] Filter the solid.[1] If no precipitate, extract with EtOAc, wash with brine, and dry over Na₂SO₄.[1]

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂).

    • Yield Expectation: 85–95%.[1]

Protocol 2: Chemoselective Suzuki Coupling of Molecule B

Objective: Couple an aryl group at C5 (Br) while leaving C2 (Cl) and C3 (CHO) intact.[1]

Materials:

  • 5-Bromo-2-chlorothiophene-3-carbaldehyde (1.0 eq)[1]

  • Aryl Boronic Acid (1.1 eq)[1][4]

  • Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates)[1]

  • Base: Na₂CO₃ (2.0 eq, 2M aqueous solution)[1]

  • Solvent: DME/Water or Toluene/Ethanol/Water[1]

Step-by-Step:

  • Degassing: Combine Molecule B, boronic acid, and solvent in a reaction vial. Sparge with Argon/Nitrogen for 10 minutes (Critical to preserve the catalyst).

  • Catalysis: Add the Pd catalyst and base. Seal the vial.

  • Heating: Heat to 80°C for 4–6 hours.

    • Note: Do not overheat (>100°C) or use highly active ligands (like S-Phos) initially, as this might activate the C-Cl bond prematurely.[1]

  • Validation: Monitor via LC-MS. Look for the mass of the Mono-coupled product. The C-Cl bond should remain visible in the isotopic pattern (3:1 ratio of M:M+2).[1]

Strategic Applications in Drug Discovery

Kinase Inhibitor Scaffolds

Thiophene-3-carbaldehydes are privileged scaffolds for designing ATP-competitive kinase inhibitors.[1]

  • Using Molecule A: Used when the "tail" of the inhibitor extends from the C3-aldehyde (via reductive amination) and the C2-position is used for a hinge-binding motif.[1] The C5 position is left open to reduce steric clash within the ATP pocket.[1]

  • Using Molecule B: Used when a "tri-substituted" thiophene is required.[1] The C5-Aryl group (introduced via the Br handle) often targets the hydrophobic "back pocket" (Gatekeeper residue) of the kinase, enhancing selectivity.[1]

Material Science (Oligothiophenes)

Molecule B is the standard building block for synthesizing donor-acceptor polymers .[1] The Br/Cl asymmetry allows for the controlled polymerization of "Head-to-Tail" regioregular polythiophenes, which is impossible with the symmetric or unfunctionalized Molecule A.[1]

References

  • Synthesis and Reactivity of Halogen

    • Source: Organic Syntheses, Coll.[1] Vol. 5, p. 149 (1973); Vol. 44, p. 9 (1964).[1]

    • Context: Foundational protocols for thiophene bromination.[1]

    • [1]

  • Chemoselective Cross-Coupling of Polyhalogen

    • Source:Journal of the American Chemical Society, "Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles."[1]

    • Context: Establishes the reactivity order C-I > C-Br > C-Cl in thiophene systems.
    • (Representative link for concept verification)

  • Regioselective Synthesis of 2,3,5-Trisubstituted Thiophenes

    • Source:Beilstein Journal of Organic Chemistry, 2016, 12, 210–221.[1]

    • Context: Details the use of bromo-blocking groups for C5 aryl
    • [1]

  • Sigma-Aldrich Product Data: 5-Bromo-2-chlorothiophene-3-carbaldehyde

    • Source: Merck/Sigma-Aldrich Product Sheet.[1]

    • Context: Verification of CAS 120759-16-2 and physical state.[1]

    • [1]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-chlorothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its versatility in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide offers a powerful tool for creating complex molecules, including biaryl structures found in numerous pharmaceuticals, agrochemicals, and advanced materials.[4][5] This guide provides a detailed protocol and expert insights for a particularly nuanced application: the selective Suzuki-Miyaura cross-coupling of 5-Bromo-2-chlorothiophene-3-carbaldehyde.

This substrate presents a unique challenge and opportunity due to the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally more susceptible to oxidative addition by the palladium catalyst than the carbon-chlorine bond.[6] This inherent reactivity difference allows for a site-selective coupling, enabling the introduction of an aryl or vinyl group at the 5-position while preserving the 2-chloro substituent for subsequent transformations. Such a strategy is highly valuable in medicinal chemistry for the rapid generation of diverse molecular scaffolds.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a step-by-step protocol, but also the underlying scientific rationale for key experimental choices, ensuring both successful execution and a deeper understanding of the reaction.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2] The cycle can be broken down into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (in this case, the C-Br bond of the thiophene), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[2][7]

  • Transmetalation: The organic group from the organoboron species (e.g., a boronic acid) is transferred to the palladium(II) complex. This step is critically mediated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9][10][11]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][2][12]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Coupling at the C5-Position

This protocol details the selective coupling of an arylboronic acid to the C5-position of 5-Bromo-2-chlorothiophene-3-carbaldehyde.

Materials and Reagents
ReagentGradeSupplier (Example)Notes
5-Bromo-2-chlorothiophene-3-carbaldehyde>97%Sigma-AldrichStarting material.
Arylboronic Acid (e.g., Phenylboronic acid)>98%Combi-BlocksThe coupling partner. Boronic acids are generally preferred over esters for reactivity but can be prone to decomposition.[13]
Tetrakis(triphenylphosphine)palladium(0)99%Strem ChemicalsPd(PPh₃)₄ is a common, air-stable Pd(0) precatalyst.[12] Other catalysts with bulky, electron-rich ligands can also be highly effective.[14][15]
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Fisher ScientificA common and effective inorganic base.[15] Other bases like K₃PO₄ or Cs₂CO₃ can be used and may offer advantages depending on the substrate.[16]
1,4-DioxaneAnhydrous, >99.8%Acros OrganicsA common solvent for Suzuki couplings. Toluene or THF can also be used.[1][16]
Deionized WaterN/AIn-houseA small amount of water is often beneficial for dissolving the base and facilitating the reaction.[1][2]
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Brine (Saturated NaCl solution)N/AIn-houseFor washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)>98%Alfa AesarFor drying the organic layer.
Argon (Ar) or Nitrogen (N₂)High PurityLocal SupplierFor maintaining an inert atmosphere.
Step-by-Step Procedure

Scientist's Note: The success of this reaction hinges on maintaining an oxygen-free environment, as Pd(0) species are sensitive to oxidation. Ensure all glassware is flame-dried and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.

  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-chlorothiophene-3-carbaldehyde (1.0 equiv).

    • Add the desired arylboronic acid (1.1-1.2 equiv). Using a slight excess of the boronic acid helps to drive the reaction to completion.

    • Add potassium carbonate (2.0 equiv).

    • The flask is then sealed with a rubber septum, and the atmosphere is evacuated and backfilled with argon three times.

  • Catalyst and Solvent Addition:

    • Under a positive flow of argon, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv).

    • Using a syringe, add a deoxygenated solvent mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The solvent should be sparged with argon for at least 30 minutes prior to use. The total solvent volume should be sufficient to create a stirrable slurry (e.g., ~5-10 mL per mmol of the limiting reagent).

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath set to 80-90 °C.

    • Stir the reaction mixture vigorously for 4-12 hours.

    • Monitoring Progress: The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot with a syringe under a positive argon flow. Quench the aliquot with a small amount of water and extract with ethyl acetate before analysis.

  • Workup and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.[12]

    • Dry the combined organic phase over anhydrous magnesium sulfate (or sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]

  • Purification:

    • The crude product is typically a solid or a viscous oil.

    • Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-chlorothiophene-3-carbaldehyde.

Workflow Visualization

Suzuki_Workflow start Start setup 1. Reaction Setup (Substrates, Base under Ar) start->setup addition 2. Add Catalyst & Degassed Solvent setup->addition reaction 3. Heat & Stir (80-90°C, 4-12h) addition->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup 4. Aqueous Workup & Extraction monitoring->workup Complete purification 5. Column Chromatography workup->purification product Pure Product purification->product

Caption: Experimental workflow for the selective Suzuki-Miyaura coupling.

Key Considerations and Troubleshooting

Catalyst Selection

While Pd(PPh₃)₄ is a reliable choice, modern catalyst systems often provide higher activity, allowing for lower catalyst loadings and milder reaction conditions.[4] Catalysts based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are particularly effective for coupling less reactive halides, such as aryl chlorides.[15][17] For this specific substrate, where selectivity is key, starting with a standard catalyst like Pd(PPh₃)₄ is prudent.

The Role of the Base

The base is not just a spectator; it is essential for activating the boronic acid.[8][9] The formation of the boronate anion, [R-B(OH)₃]⁻, significantly increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center.[10][11] The choice and stoichiometry of the base can influence reaction rates and selectivity.[8] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common.[9][15]

Potential Side Reactions

Even in a well-optimized reaction, side products can form. Awareness of these possibilities is key to troubleshooting.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (R²-R²). This is often more prevalent at higher temperatures or with highly active catalysts.

  • Protodeborylation: The boronic acid can be cleaved by reaction with a proton source (like water), regenerating the corresponding arene (R²-H).[18]

  • Dehalogenation: The starting aryl halide can be reduced, replacing the bromine with a hydrogen atom.[18]

  • Double Coupling: While the C-Cl bond is less reactive, forcing conditions (high temperature, long reaction times, highly active catalyst) could lead to a second coupling at the C2-position.[6][19]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidation); Insufficient temperature; Poor quality reagents.Ensure rigorous inert atmosphere technique; Increase reaction temperature incrementally; Use freshly purchased or purified reagents and anhydrous solvents.
Significant Homocoupling Reaction temperature too high; Boronic acid instability.Lower the reaction temperature; Use a less reactive boronic ester (e.g., pinacol ester) instead of the acid.
Protodeborylation Excess water; Acidity in the reaction mixture.Use anhydrous base and carefully control the amount of water added; Ensure the base is sufficient to neutralize any acidic impurities.
Formation of Double-Coupled Product Reaction time too long; Temperature too high; Overly active catalyst.Monitor the reaction closely and stop it upon consumption of the starting material; Reduce the temperature; Use a less active catalyst system if selectivity is an issue.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Wiley Online Library. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
  • BenchChem. (n.d.). A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • National Institutes of Health. (n.d.). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities.
  • Journal of the American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • Wiley Online Library. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • PubMed. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
  • MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • ACS Publications. (2011, December 28). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions.
  • Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling of 3-bromo-7-chloro-1-benzothiophene.
  • National Institutes of Health. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.
  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?.
  • National Institutes of Health. (2018, May 4). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Taylor & Francis Online. (n.d.). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115.

Sources

Application Notes and Protocols for the Synthesis of Schiff Bases Using 5-Bromo-2-chlorothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Schiff bases derived from 5-bromo-2-chlorothiophene-3-carbaldehyde. Thiophene-based Schiff bases are a class of compounds with significant therapeutic potential, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The presence of halogen substituents on the thiophene ring can further modulate the pharmacological profile of these molecules. This guide offers detailed, step-by-step protocols, an in-depth discussion of the reaction mechanism, and insights into the critical parameters that influence the successful synthesis and purification of these target compounds.

Introduction and Significance

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or a ketone.[4] This reaction is a cornerstone in synthetic organic chemistry, providing a straightforward route to a diverse array of compounds. The resulting imines are not only valuable intermediates for the synthesis of various heterocyclic systems but also exhibit a broad spectrum of biological activities themselves.

The thiophene moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Its incorporation into Schiff base structures has been a successful strategy for the development of novel therapeutic agents. The starting material, 5-bromo-2-chlorothiophene-3-carbaldehyde, offers a unique combination of electronic and steric properties. The electron-withdrawing nature of the chloro and bromo substituents can influence the reactivity of the aldehyde group and the biological activity of the final Schiff base.

Reaction Mechanism: The Chemistry of Imine Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The mechanism proceeds in two main stages:

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the 5-bromo-2-chlorothiophene-3-carbaldehyde. This step results in the formation of a tetrahedral intermediate known as a carbinolamine.[5]

  • Dehydration: The carbinolamine intermediate is generally unstable and undergoes dehydration (elimination of a water molecule) to form the stable imine, or Schiff base. This step is often the rate-determining step and can be catalyzed by either an acid or a base.[5] An acidic catalyst protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (water).

The overall reaction is reversible, and to drive the equilibrium towards the product, it is often necessary to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus or a drying agent.

SchiffBase_Mechanism Aldehyde 5-Bromo-2-chlorothiophene-3-carbaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + R-NH₂ (Nucleophilic Addition) Amine Primary Amine (R-NH₂) SchiffBase Schiff Base Carbinolamine->SchiffBase - H₂O (Dehydration) Water Water (H₂O)

Figure 1: General reaction scheme for Schiff base formation.

Experimental Protocols

The following protocols provide a generalized yet detailed approach to the synthesis of Schiff bases from 5-bromo-2-chlorothiophene-3-carbaldehyde. The choice of the primary amine will determine the final product. Both aromatic and aliphatic amines can be used.

General Protocol for Synthesis

This protocol describes a common method using ethanol as the solvent and glacial acetic acid as a catalyst.

Materials:

  • 5-Bromo-2-chlorothiophene-3-carbaldehyde

  • Selected primary amine (e.g., aniline, p-toluidine, benzylamine)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of 5-bromo-2-chlorothiophene-3-carbaldehyde in 30 mL of absolute ethanol. Stir the mixture until the aldehyde is completely dissolved.

  • To this solution, add a stoichiometric equivalent (10 mmol) of the chosen primary amine.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[6]

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

  • Monitor the progress of the reaction by TLC. A common mobile phase is a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicates the reaction is proceeding.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • The Schiff base product is often insoluble in cold ethanol and will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the purified product in a vacuum oven or air-dry.

Purification and Characterization
  • Recrystallization: If the product requires further purification, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is recommended.

  • Characterization: The structure and purity of the synthesized Schiff base should be confirmed by standard analytical techniques:

    • FT-IR Spectroscopy: Look for the disappearance of the C=O stretching band of the aldehyde (around 1660-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹), and the appearance of a characteristic C=N (imine) stretching band (around 1600-1650 cm⁻¹).[7]

    • ¹H NMR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm.

    • ¹³C NMR Spectroscopy: A signal corresponding to the carbon of the azomethine group will appear in the range of δ 140-160 ppm.

    • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Quantitative Data Summary

The following table provides typical quantitative data for the synthesis of Schiff bases from substituted thiophene aldehydes. The exact values will vary depending on the specific primary amine used.

ParameterTypical Value/RangeNotes
Molar Ratio (Aldehyde:Amine) 1:1A slight excess of the amine can sometimes be used to drive the reaction to completion.
Catalyst (Glacial Acetic Acid) 2-3 dropsAcid catalysis speeds up the dehydration of the carbinolamine intermediate.
Solvent Ethanol or MethanolThese solvents are effective at dissolving the reactants and are easy to remove.
Reaction Temperature Reflux (70-80 °C)Heating is generally required to overcome the activation energy of the reaction.
Reaction Time 2-6 hoursReaction progress should be monitored by TLC to determine the optimal time.
Expected Yield 70-95%Yields are dependent on the reactivity of the amine and the purification method.

Experimental Workflow Diagram

Synthesis_Workflow Start Dissolve Aldehyde in Ethanol AddAmine Add Primary Amine (1 eq.) Start->AddAmine AddCatalyst Add Glacial Acetic Acid (cat.) AddAmine->AddCatalyst Reflux Reflux (2-4 hours) AddCatalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Precipitate Precipitation of Product Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry the Product Wash->Dry Characterize Characterization (FT-IR, NMR, MS) Dry->Characterize End Pure Schiff Base Characterize->End

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, consider increasing the reaction time or using a Dean-Stark apparatus to remove water azeotropically. Ensure the starting materials are pure.

  • No Reaction: The reactivity of the primary amine is crucial. Electron-withdrawing groups on the amine can decrease its nucleophilicity and slow down or prevent the reaction. In such cases, a stronger acid catalyst or higher temperatures may be necessary.

  • Product Oily or Difficult to Crystallize: Some Schiff bases are oils at room temperature. In such cases, purification can be achieved by column chromatography on silica gel.

  • Safety: Always perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of Schiff bases from 5-bromo-2-chlorothiophene-3-carbaldehyde is a versatile and efficient method for generating a library of compounds with significant potential in drug discovery and materials science. The protocols outlined in this document, grounded in established chemical principles, provide a solid foundation for researchers to explore this promising area of synthetic chemistry. Careful attention to reaction conditions and purification techniques will ensure the successful synthesis of high-purity target molecules for further investigation.

References

  • Gupta, A., Arora, E. K., Bhakuni, K., & Sharma, V. (2026). Role of Schiff Bases and their Complexes in Optoelectronic Devices: A Review. Full-text available. [Link]

  • Paleti, G., et al. (2024). Innovative Thiophene Schiff Bases: Synthesis and Evaluation as Antitubercular Agents. Journal of Young Pharmacists, 16(4). [Link]

  • Kumar, S., & Kumar, A. (2024). Comprehensive Review on Schiff Base Heterocyclic Moiety Conjugates: Synthesis, Reactions and Diverse Applications. International Journal for Multidisciplinary Research, 6(4). [Link]

  • Jadhav, V. D., et al. (2023). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Journal of the Indian Chemical Society, 100(1), 100827. [Link]

  • Al-Amiery, A. A., et al. (2015). Applications of Schiff Bases and Their Metal Complexes: - A Short Review. Journal of Emerging Technologies and Innovative Research, 2(2). [Link]

  • Sehrawat, S., et al. (2022). Study of 5-Bromo-2-Thiophene Carboxaldehyde Derived Novel Schiff Baseas a Biologically Active Agent as well as X-Ray Crystallographic Studyof C-S Coupled Benzothiazole. Journal of Molecular Structure, 1269, 133782. [Link]

  • Patel, K. D., et al. (2019). Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. Heliyon, 5(8), e02329. [Link]

  • Bhosale, A., & Baviskar, R. (2024). Aminothiophene and Schiff base derivative-synthesis, Density Functional theory, ADME study and it's characterization. Asian Journal of Research in Chemistry, 17(11), 1025-1031. [Link]

  • Cicek, B., et al. (2021). Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. IntechOpen. [Link]

Sources

Title: Regioselective Functionalization of 5-Bromo-2-chlorothiophene-3-carbaldehyde: A Modular Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic, regioselective elaboration of 5-Bromo-2-chlorothiophene-3-carbaldehyde , a privileged scaffold for generating trisubstituted thiophene cores common in kinase inhibitors and organic semiconductors.

Introduction & Strategic Analysis

5-Bromo-2-chlorothiophene-3-carbaldehyde presents a unique "orthogonal reactivity" profile. It contains three distinct functional handles—an aryl bromide, an aryl chloride, and an aldehyde—positioned around a thiophene core.

  • C5-Bromine: The most reactive site for Pd-catalyzed oxidative addition.

  • C3-Aldehyde: A versatile electrophile for condensation, reduction, or olefination. Its position ortho to the chlorine provides steric shielding, further deactivating the C2 position.

  • C2-Chlorine: The least reactive site due to the stronger C-Cl bond and steric crowding from the C3-formyl group.

The Engineering Logic: By exploiting the bond dissociation energy differences (C-Br


 70 kcal/mol vs. C-Cl 

95 kcal/mol) and steric factors, we can execute a programmable sequence: C5-Coupling

C3-Derivatization

C2-Coupling
.

Reactivity Map & Workflow Visualization

The following diagram illustrates the reactivity hierarchy and the logical flow of the functionalization sequence.

ReactivityMap cluster_legend Selectivity Drivers Substrate 5-Bromo-2-chlorothiophene- 3-carbaldehyde C5_Site Step 1: C5-Br (High Reactivity) Suzuki/Stille Coupling Substrate->C5_Site Pd(0), 60°C C3_Site Step 2: C3-CHO (Orthogonal) Reductive Amination/Wittig C5_Site->C3_Site Modular Modification C2_Site Step 3: C2-Cl (Low Reactivity) Requires Activated Pd Gen-3 C3_Site->C2_Site Pd-XPhos, 100°C Text1 C5-Br: Fast Oxidative Addition Text2 C2-Cl: Sterically Hindered by C3

Figure 1: Reactivity hierarchy showing the stepwise functionalization strategy based on bond energy and sterics.

Application Note 1: Regioselective C5-Arylation (Suzuki-Miyaura)

Objective: Install an aryl group at the C5 position without disturbing the C2-chloride or the C3-aldehyde.

Mechanism: The oxidative addition of Pd(0) into the C-Br bond is kinetically favored over the C-Cl bond. The presence of the electron-withdrawing formyl group at C3 lowers the LUMO of the ring, potentially accelerating oxidative addition at both halides, but the bond strength difference ensures >95% selectivity for C5 under controlled temperatures.

Protocol:

ParameterSpecification
Catalyst Pd(PPh

)

(5 mol%) or Pd(dppf)Cl

(for sterically hindered boronic acids)
Solvent 1,4-Dioxane : Water (4:1)
Base Na

CO

(2.0 equiv)
Temperature 60–70 °C (Strict control required)
Time 4–6 Hours

Step-by-Step Procedure:

  • Charge: To a reaction vial, add 5-bromo-2-chlorothiophene-3-carbaldehyde (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Na

    
    CO
    
    
    
    (2.0 equiv).
  • Solvent: Add degassed 1,4-Dioxane/Water mixture (0.1 M concentration relative to substrate).

  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    (0.05 equiv) under an inert atmosphere (N
    
    
    or Ar).
  • Reaction: Heat to 60 °C . Critical: Do not exceed 80 °C to prevent minor oxidative addition at the C2-Cl bond.

  • Monitor: Check TLC/LCMS at 2 hours. The aldehyde peak (CHO) should remain visible in NMR/IR.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via silica gel chromatography.

Self-Validation:

  • Success: LCMS shows single mass peak corresponding to [M-Br+Ar].

  • Failure (Over-reaction): Presence of bis-arylated product indicates temperature was too high or catalyst load too active (switch to Pd(OAc)

    
    /PPh
    
    
    
    if selectivity is poor).

Application Note 2: C3-Formyl Functionalization (Reductive Amination)

Objective: Convert the C3-aldehyde into a benzylic amine. This step is best performed after C5 coupling to avoid potential catalyst poisoning by free amines during the first Suzuki step, although the sequence is flexible.

Protocol:

ParameterSpecification
Reagent Primary or Secondary Amine (1.1 equiv)
Reductant NaBH(OAc)

(1.5 equiv)
Solvent DCE (1,2-Dichloroethane) or DCM
Additives Acetic Acid (1-2 drops, catalytic)
Temperature Room Temperature (25 °C)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the C5-arylated intermediate (from Protocol 1) in DCE (0.2 M). Add the amine and catalytic acetic acid. Stir for 30–60 minutes to pre-form the imine/iminium species.

  • Reduction: Add NaBH(OAc)

    
     in one portion.
    
  • Reaction: Stir at room temperature for 2–4 hours.

  • Quench: Quench with saturated aqueous NaHCO

    
    .
    
  • Workup: Extract with DCM. The C2-Cl bond remains intact under these mild reducing conditions.

Application Note 3: C2-Chloro Activation (Advanced Cross-Coupling)

Objective: Functionalize the sterically hindered and less reactive C2-chloride.

Challenge: The C2 position is "deactivated" (strong C-Cl bond) and "shielded" (ortho-substituent at C3). Standard Pd(PPh


)

often fails here. Solution: Use "Third-Generation" Buchwald Precatalysts or bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition into the difficult C-Cl bond.

Protocol:

ParameterSpecification
Catalyst XPhos Pd G2 (2–5 mol%) or Pd

(dba)

+ XPhos
Solvent Toluene or n-Butanol
Base K

PO

(3.0 equiv) - Stronger base required
Temperature 100–110 °C
Time 12–18 Hours

Step-by-Step Procedure:

  • Charge: Combine the C2-chloro-C5-aryl intermediate (1.0 equiv), Boronic Acid/Ester (1.5 equiv), and K

    
    PO
    
    
    
    (3.0 equiv).
  • Catalyst: Add XPhos Pd G2 (0.03 equiv).

  • Solvent: Add degassed Toluene (0.1 M).

  • Reaction: Heat to reflux (110 °C).

  • Troubleshooting: If conversion is low, switch solvent to n-Butanol (promotes transmetallation via solubility) or use microwave irradiation at 120 °C for 1 hour.

References

  • Selectivity in Dihalogenated Heterocycles

    • Title: Site-Selective C–S Bond Formation at C–Br over C–OTf and C–Cl Enabled by an Air-Stable Palladium(I) Catalyst.

    • Source:J. Am. Chem. Soc.[1][2][3] (via NCBI/PMC).

    • URL:[Link]

    • Relevance: Establishes the fundamental order of oxidative addition (C-Br > C-Cl)
  • Thiophene Functionalization

    • Title: Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reactions.[4][5]

    • Source:Chemistry Central Journal (via PubMed).

    • URL:[Link]

    • Relevance: Demonstrates selective coupling at the C5 position in similar bromothiophene scaffolds.

  • Safety & Handling

    • Title: Safety Data Sheet: 5-Bromo-2-thiophenecarbaldehyde (Analogous hazards).
    • Source: Fisher Scientific.

    • Relevance: Provides critical safety data for handling halogenated thiophene aldehydes (Skin Irrit. 2, Eye Irrit. 2).
  • Advanced Coupling Conditions (C-Cl Activation)

    • Title: Suzuki-Miyaura Cross-Coupling: Dialkylbiaryl Phosphine Ligands.

    • Source: Organic Chemistry Portal.

    • URL:[Link]

    • Relevance: Validates the use of XPhos/SPhos for sterically hindered aryl chlorides.

Sources

Application Note: Regioselective Sonogashira Coupling of 5-Bromo-2-chlorothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized conditions for the Sonogashira cross-coupling of 5-Bromo-2-chlorothiophene-3-carbaldehyde (CAS: 120759-16-2). The primary challenge with this substrate is achieving high regioselectivity (coupling exclusively at the C5-Br position while retaining the C2-Cl bond) and chemoselectivity (preserving the C3-formyl group).

By exploiting the bond dissociation energy differences between C–Br and C–Cl, and leveraging the electronic activation provided by the heteroatom, this protocol achieves >90% regioselectivity. The resulting 5-alkynyl-2-chlorothiophene-3-carbaldehyde scaffolds are critical intermediates for kinase inhibitors and organic optoelectronic materials.

Substrate Analysis & Reactivity Profile

Structural Logic

The substrate presents three reactive sites. Understanding their electronic hierarchy is crucial for experimental design:

PositionFunctional GroupReactivity in Pd-CatalysisNotes
C5 Bromine (-Br) High (Primary Target) Activated by the

-sulfur atom. The C–Br bond is weaker than C–Cl, making it the preferred site for oxidative addition.
C2 Chlorine (-Cl)Low (Latent)Although

-to-sulfur, the C–Cl bond requires higher energy or specialized ligands (e.g., bulky phosphines) to undergo oxidative addition.
C3 Aldehyde (-CHO)ElectrophilicSusceptible to nucleophilic attack or oxidation. Acts as an Electron Withdrawing Group (EWG), further activating the ring for Pd(0) insertion.
Mechanistic Pathway & Regioselectivity

The reaction relies on the kinetic preference of Palladium(0) to insert into the weaker C–Br bond. The presence of the C3-aldehyde (EWG) reduces the electron density of the thiophene ring, stabilizing the anionic character of the transition state during oxidative addition, thereby accelerating the reaction at C5 compared to unfunctionalized thiophenes.

Regioselectivity Substrate 5-Bromo-2-chlorothiophene- 3-carbaldehyde OA_Br Oxidative Addition (C5-Br) FAST (Kinetic Product) Substrate->OA_Br Preferred Path OA_Cl Oxidative Addition (C2-Cl) SLOW (High Energy Barrier) Substrate->OA_Cl Avoided (< 50°C) Pd0 Pd(0)L2 Species Pd0->OA_Br Cycle Transmetallation & Reductive Elimination OA_Br->Cycle Product 5-Alkynyl-2-chloro- thiophene-3-carbaldehyde Cycle->Product

Figure 1: Kinetic decision tree showing the preferential oxidative addition at the C5-Br bond over the C2-Cl bond.

Optimized Reaction Conditions

Based on screening data for analogous 2-bromo-5-chlorothiophenes, the following system provides the highest fidelity.

The "Standard" Protocol (Recommended)

This system balances reactivity with the stability of the aldehyde.

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2–5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (1–2.5 mol%)

  • Base: Triethylamine (Et3N) or Diisopropylamine (DiPA) (2.0–3.0 equiv)

  • Solvent: Anhydrous THF (or DMF if solubility is poor)

  • Temperature: Ambient (25°C) to 45°C. Do not exceed 60°C to prevent C2-Cl activation.

Optimization Matrix (Screening Table)
VariableCondition A (Mild)Condition B (Robust)Condition C (High Efficiency)
Catalyst Pd(PPh3)2Cl2Pd(dppf)Cl2 · DCMPd2(dba)3 + XPhos
Solvent THFDMF1,4-Dioxane
Base Et3NCs2CO3 (Solid base)DiPA
Temp 25°C50°C80°C
Outcome Best for Aldehyde Stability Good for bulky alkynesRisk of C2-Cl coupling

Step-by-Step Experimental Protocol

Objective: Synthesis of 5-(phenylethynyl)-2-chlorothiophene-3-carbaldehyde.

Materials Preparation
  • Solvents: THF must be distilled over Na/Benzophenone or passed through an activated alumina column (SPS) to remove O2 and water.

  • Reagents: Ensure 5-Bromo-2-chlorothiophene-3-carbaldehyde is stored at 4°C under inert gas. Phenylacetylene should be filtered through a short plug of basic alumina if it appears yellow (polymerized impurities).

Procedure
  • Setup: Flame-dry a 25 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging: Add 5-Bromo-2-chlorothiophene-3-carbaldehyde (1.0 equiv, e.g., 225 mg, 1.0 mmol), Pd(PPh3)2Cl2 (0.03 equiv, 21 mg), and CuI (0.015 equiv, 2.8 mg).

  • Inerting: Cap the flask with a rubber septum. Evacuate and backfill with Argon three times.[1]

  • Solvent Addition: Syringe in anhydrous THF (5.0 mL) and degassed Et3N (3.0 equiv, 0.42 mL). The solution should turn yellow/brown.

  • Alkyne Addition: Add phenylacetylene (1.1 equiv, 112 mg) dropwise via syringe.

  • Reaction: Stir at room temperature (25°C).

    • Monitoring: Check TLC (Hexanes/EtOAc 8:2) after 1 hour. The starting material (Rf ~0.6) should disappear, replaced by a fluorescent product (Rf ~0.5).

    • Modification: If conversion is <50% after 4 hours, warm the bath to 40°C.

  • Work-up:

    • Dilute with diethyl ether (20 mL).

    • Filter through a pad of Celite to remove Pd/Cu residues.[2] Wash the pad with ether.[2]

    • Wash the filtrate with saturated NH4Cl (2 x 15 mL) to remove copper salts (blue aqueous layer).

    • Wash with Brine (1 x 15 mL), dry over Na2SO4, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel. Gradient: 0%

    
     10% EtOAc in Hexanes.
    

Troubleshooting & Critical Controls

Preventing Homocoupling (Glaser Coupling)

If you observe the formation of diyne (alkyne dimer), oxygen is present in the system.

  • Fix: Degas solvents using the "Freeze-Pump-Thaw" method (3 cycles) rather than simple sparging.

  • Fix: Add the alkyne slowly (syringe pump) to keep its concentration low relative to the catalyst.

Aldehyde Side Reactions

The C3-aldehyde can undergo Cannizzaro disproportionation in strong aqueous base or condensation with amines.

  • Control: Use hindered amines (DiPA) or inorganic bases (Cs2CO3) in anhydrous conditions. Avoid primary amines.

  • Control: Work up the reaction immediately upon completion; do not leave stirring overnight if possible.

Workflow Diagram

Workflow Start Start: Dry Flask Argon Atmosphere Mix Add Substrate + Pd + Cu Solid Mix Start->Mix Solvent Add Degassed THF + Base Mix->Solvent Alkyne Add Alkyne (Dropwise) Solvent->Alkyne Monitor TLC Check (1h, RT) Alkyne->Monitor Decision Conversion? Monitor->Decision Heat Heat to 40°C Decision->Heat Incomplete Workup Celite Filter -> NH4Cl Wash Decision->Workup Complete Heat->Monitor

Figure 2: Operational workflow for the synthesis, emphasizing the decision point for thermal activation.

References

  • Regioselectivity in Halothiophenes

    • Source: "Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Deriv
    • Relevance: Establishes the reactivity order C5-Br > C2-Cl in Pd-c
  • General Sonogashira Protocols

    • Source: Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.
    • Relevance: Definitive review on c
  • Substrate Data (5-Bromo-2-chlorothiophene-3-carbaldehyde)

    • Source: BLD Pharm / Sigma-Aldrich Product D
    • Relevance: Physical properties and handling safety for CAS 120759-16-2.
  • Thiophene Aldehyde Coupling Examples

    • Source: "Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings." Organic Letters, 2014.
    • Relevance: Demonstrates tolerance of thiophene aldehydes in Pd-coupling conditions.

Sources

Troubleshooting & Optimization

Improving yield in 5-Bromo-2-chlorothiophene-3-carbaldehyde coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-2-chlorothiophene-3-carbaldehyde

Subject: Optimizing Coupling Reaction Yields (Suzuki-Miyaura / Sonogashira) Ticket ID: T-5B2C3C-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: Substrate Profile & Reactivity

You are working with 5-Bromo-2-chlorothiophene-3-carbaldehyde . To improve yield, you must treat this not as a generic aryl halide, but as a poly-functionalized heterocycle with distinct electronic and steric biases.

  • The Primary Coupling Site (C5-Br): The bromine at the 5-position is the most reactive site (α-to-sulfur, less sterically hindered). It undergoes oxidative addition with Pd(0) significantly faster than the C2-chloride.

  • The Distraction (C2-Cl): The chlorine at the 2-position is chemically distinct. While generally inert under standard Suzuki conditions (90°C), it can activate if highly active ligands (e.g., substituted biaryl phosphines) are used at high temperatures, leading to "over-coupling" side products.

  • The Liability (C3-CHO): The aldehyde is an electrophile. In strong hydroxide bases (NaOH, KOH), it is susceptible to the Cannizzaro reaction or condensation with enolizable substrates. It also deactivates the ring electronically, making the oxidative addition at C5 slightly more sluggish than in simple bromothiophenes.

  • The Poison (Thiophene Sulfur): The sulfur atom can coordinate to palladium, effectively poisoning the catalyst if the ligand system is not bulky enough to displace it.

Troubleshooting Dashboard: Quick Diagnostics

SymptomProbable CauseTechnical Intervention
Low Conversion (<40%) Catalyst poisoning by Thiophene Sulfur.Switch to bulky, electron-rich ligands (SPhos , XPhos ) that prevent S-Pd coordination.
Stalled Reaction (Black Precipitate) Pd precipitation (Pd black formation).Increase ligand-to-metal ratio (2:1 or 3:1). Ensure strict O2 exclusion.
Dehalogenated Byproduct (Des-bromo) Protodehalogenation via hydride transfer.Avoid alcoholic solvents (MeOH/EtOH) if possible. Use 1,4-Dioxane or Toluene .
Aldehyde Loss/Tarry Residue Cannizzaro reaction or Aldol condensation.Switch from strong hydroxide bases (NaOH) to mild phosphates (K3PO4 ) or carbonates (Cs2CO3 ).
Bis-coupled Product Activation of C2-Cl bond.Lower temperature (keep <90°C). Reduce catalyst loading. Ensure stoichiometry is strictly 1.0-1.1 equiv of boronic acid.

Deep Dive: Technical Q&A

Q1: "I am running a standard Suzuki coupling with Pd(PPh3)4, but yields are inconsistent (30-60%). Why?"

A: Pd(PPh3)4 is often insufficient for functionalized halothiophenes.

  • Instability: Tetrakis is air-sensitive and thermally unstable.

  • Ligand Dissociation: Triphenylphosphine (PPh3) is a monodentate ligand that can dissociate, allowing the thiophene sulfur to bind to the Pd center, arresting the catalytic cycle. Recommendation: Upgrade to a precatalyst system using SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . The steric bulk of the biaryl backbone creates a "protective shell" around the Pd, preventing sulfur poisoning while accelerating the oxidative addition into the C-Br bond.

  • Catalyst System: Pd(OAc)2 (2 mol%) + SPhos (4 mol%).

Q2: "My aldehyde peak is disappearing from the NMR, but I don't see the coupled product. What is happening?"

A: You are likely degrading the aldehyde via base-mediated pathways. If you are using aqueous Na2CO3 or NaOH, the hydroxide concentration (from equilibrium) might be high enough to trigger a Cannizzaro reaction (disproportionation to alcohol and acid) or polymerization. Recommendation:

  • Change Base: Use Potassium Phosphate Tribasic (K3PO4) . It buffers at a lower pH and is highly effective for Suzuki couplings of heteroaryl halides.

  • Reduce Water: Use a biphasic system with less water (e.g., Toluene/Water 10:1) or anhydrous conditions with Cs2CO3 in DMF if the boronic acid stability allows.

Q3: "How do I ensure I only couple at the Bromine and not the Chlorine?"

A: Exploiting the bond dissociation energy difference is key.

  • C-Br: ~68 kcal/mol (Weaker, reacts first).

  • C-Cl: ~81 kcal/mol (Stronger, reacts second). Control Strategy:

  • Temperature: Keep reaction temperature below 95°C . The activation energy for C-Cl insertion is significantly higher.

  • Stoichiometry: Do not use a large excess of boronic acid. Use 1.05 equivalents .

  • Monitoring: Stop the reaction immediately upon consumption of the starting material. Extended heating after the bromide is gone encourages the catalyst to attack the chloride.

Optimized Experimental Protocols

Protocol A: High-Yield Suzuki-Miyaura Coupling

Best for: Coupling aryl/heteroaryl boronic acids to the C5 position.

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a condenser and magnetic stir bar.

  • Reagents:

    • Substrate: 5-Bromo-2-chlorothiophene-3-carbaldehyde (1.0 equiv)

    • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)[1][2]

    • Catalyst: Pd(OAc)2 (2 mol%) [3]

    • Ligand: SPhos (4 mol%) (Pre-stir catalyst and ligand in solvent for 5 mins if possible).

    • Base: K3PO4 (2.0 equiv) (finely ground).[1][2]

    • Solvent: 1,4-Dioxane / Water (4:1 ratio) .[1] (Degassed).

  • Execution:

    • Add solid reagents to the flask.

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvents via syringe.

    • Heat to 80°C (oil bath temperature).

    • Monitor by TLC/HPLC every hour. Reaction typically completes in 2-4 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[4] The aldehyde is sensitive; avoid harsh acidic or basic washes.

Protocol B: Sonogashira Coupling

Best for: Installing alkyne handles at C5.

  • Reagents:

    • Substrate (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • Catalyst: PdCl2(PPh3)2 (3 mol%)

    • Co-catalyst: CuI (1.5 mol%) (Must be white/off-white, not green/brown).

    • Base/Solvent: Triethylamine (TEA) / THF (1:1) .

  • Execution:

    • Critical: This reaction must be strictly anaerobic to prevent homocoupling of the alkyne (Glaser coupling).

    • Dissolve substrate, catalyst, and CuI in degassed THF/TEA.

    • Add alkyne dropwise under Argon.

    • Stir at Room Temperature first. Only heat to 40-50°C if conversion is slow.

    • Note: If the aldehyde reacts with the amine base (Schiff base formation), switch to an inorganic base (Cs2CO3) in DMF/Toluene.

Visual Logic & Decision Trees

Figure 1: Troubleshooting Decision Tree

Troubleshooting start Low Yield Detected check_sm Is Starting Material (SM) Consumed? start->check_sm check_prod Is Desired Product Formed? check_sm->check_prod Yes (SM Gone) poison Diagnosis: Catalyst Poisoning Action: Switch to SPhos/XPhos check_sm->poison No (SM Remains) check_byprod Identify Major Byproduct check_prod->check_byprod No/Low Product dehal Diagnosis: Hydrodehalogenation Action: Change Solvent (No MeOH) Increase Conc. check_byprod->dehal Mass = SM - Br + H decomp Diagnosis: Aldehyde Instability Action: Use K3PO4, Lower Temp check_byprod->decomp Complex Mixture/Tars regio Diagnosis: C2-Cl Activation Action: Lower Temp (<80°C) Check Stoichiometry check_byprod->regio Mass = Bis-coupled

Caption: Diagnostic workflow for identifying the root cause of yield loss in 5-bromo-2-chlorothiophene-3-carbaldehyde couplings.

Figure 2: Reaction Selectivity Pathway

Selectivity Substrate 5-Bromo-2-chloro thiophene-3-CHO Pd_Insert Oxidative Addition (Fastest at C-Br) Substrate->Pd_Insert Pd(0)/Ligand Side_Reaction C2-Cl Activation (Requires High T / Excess B) Substrate->Side_Reaction Direct C-Cl attack (Very Slow) Intermediate Pd(II)-Ar Intermediate (Stabilized by SPhos) Pd_Insert->Intermediate Product C5-Coupled Product (Desired) Intermediate->Product Transmetalation & Red. Elim. Product->Side_Reaction Over-reaction (Avoid this)

Caption: Kinetic pathway highlighting the selectivity window between the C5-Br and C2-Cl sites.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

Solving solubility issues with 5-Bromo-2-chlorothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the Senior Application Scientist persona. It prioritizes actionable, high-level troubleshooting over generic advice, utilizing a Q&A format to address specific researcher pain points.

Subject: Solubility Optimization, Handling, and Reaction Troubleshooting

CAS: 120759-16-2 | Formula: C₅H₂BrClOS | MW: 225.49 g/mol [1]

Introduction: The Solubility Paradox

Researchers often encounter a "solubility paradox" with 5-Bromo-2-chlorothiophene-3-carbaldehyde . While the thiophene core is lipophilic, the polar aldehyde (-CHO) and halogen substituents create a dipole that complicates dissolution in standard non-polar solvents (like pure hexanes) while remaining hydrophobic enough to crash out of aqueous buffers instantly.

This guide provides field-proven protocols to resolve these issues, ensuring your material remains in solution for synthesis (Suzuki couplings), purification, and bioassays.

Module 1: Solvent Selection & Stock Preparation

Q: My compound is an oil/low-melting solid that won't dissolve fully in Hexanes. What is the correct solvent system?

A: This compound exhibits "intermediate polarity." It is too polar for pure aliphatic hydrocarbons but too lipophilic for water.

  • The Issue: Attempting to dissolve in pure Hexanes or Pentane often results in "oiling out" (phase separation) rather than dissolution.

  • The Fix: Use Dichloromethane (DCM) or Tetrahydrofuran (THF) for primary solubilization.

  • Protocol:

    • Dissolve the crude material in a minimum volume of DCM.

    • If non-polar dilution is required (e.g., for loading onto a silica column), add Hexanes slowly to the DCM solution until a slight turbidity appears, then add a drop of DCM to clear it.

    • Recommended Ratio: 1:1 to 1:3 (DCM:Hexanes).

Q: I need a highly concentrated stock for biological screening (DMSO). Why is it precipitating upon dilution?

A: This is a classic "crash-out" event caused by the high LogP (estimated ~2.5–3.0) of the halogenated thiophene.[2][3][4]

  • Mechanism: When a DMSO stock is diluted into an aqueous buffer (PBS/Media), the water strips away the DMSO solvation shell. If the concentration exceeds the thermodynamic solubility limit (~50–100 µM for this class), the thiophene aggregates.

  • Troubleshooting Workflow:

    • Sonicate: Do not just vortex. Sonicate the stock at 30–40°C for 5 minutes before dilution.

    • Step-Down Dilution: Do not dilute 1000x in one step.

      • Step 1: Dilute DMSO stock 1:10 into Ethanol or PEG-400 .

      • Step 2: Dilute that intermediate into your aqueous buffer.

    • Surfactant Spike: Add 0.05% Tween-80 to your aqueous buffer before adding the compound. This creates micelles that sequester the lipophilic thiophene.

Solvent Compatibility Matrix
SolventSolubility RatingApplication Notes
Water InsolublePrecipitants immediately. Requires <1% DMSO + Surfactant.
DCM ExcellentBest for transfer, extraction, and column loading.
THF ExcellentIdeal for anhydrous reactions (Grignard/Lithiation).
DMSO GoodStandard for bio-assay stocks (>10 mM possible).
Ethanol ModerateGood for recrystallization (often requires heating).
Hexanes PoorCauses oiling out. Use only as a co-solvent.

Module 2: Reaction-Specific Troubleshooting

Q: The Suzuki Coupling (C-5 Arylation) turns into a black tar or yields low conversion. Is this a solubility issue?

A: Often, yes. The standard Suzuki condition (Toluene/Water or DMF/Water) can fail if the aldehyde undergoes condensation or if the catalyst precipitates.

  • The Causality: The C3-aldehyde is electrophilic. In the presence of strong bases (KOtBu, NaOH) and high heat, it can undergo Cannizzaro disproportionation or aldol-like polymerizations, forming "tar."

  • The Solution: Switch to a mild base and a homogeneous solvent system to keep the catalyst active and the aldehyde stable.

Optimized Protocol for C-5 Suzuki Coupling:

  • Solvent: Use 1,4-Dioxane : Water (9:1) . Dioxane solubilizes the thiophene better than toluene/ethanol mixtures.

  • Base: Use Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) instead of hydroxides. These are milder and maintain solubility without triggering rapid aldehyde degradation.

  • Temperature: Limit to 80°C . Do not reflux at 110°C unless necessary.

Q: How do I purify the product if it co-elutes with the starting material?

A: The Bromo- and Chloro- substituents make the starting material and product (if it's a simple aryl coupling) very similar in polarity (Rf values).

  • Technique: Use Gradient Recrystallization instead of chromatography.

    • The aldehyde group allows for specific solubility manipulation.

    • Dissolve the mixture in hot Ethanol .

    • Add water dropwise until persistent cloudiness.

    • Cool slowly to 4°C. The bis-halogenated starting material often crystallizes differently than the coupled product due to symmetry breaking.

Module 3: Stability & Storage (The "Hidden" Solubility Killer)

Q: My clear stock solution turned cloudy and acidic after a week. What happened?

A: Autoxidation. Thiophene aldehydes are prone to air-oxidation, converting the -CHO group into a carboxylic acid (-COOH).

  • Impact: The carboxylic acid derivative has completely different solubility properties (insoluble in DCM, soluble in basic water).

  • Validation Test: Take a small aliquot of your "insoluble" material and add saturated NaHCO₃. If it dissolves with bubbling, your aldehyde has oxidized to the acid.

  • Prevention:

    • Store solid under Nitrogen/Argon .

    • Keep at -20°C .

    • Emergency Fix: If you have partial oxidation, dissolve the mixture in DCM and wash with weak NaHCO₃ to remove the acid impurity, then re-isolate the aldehyde from the organic layer.

Visual Guides & Workflows

Figure 1: Solubility Troubleshooting Decision Tree

Caption: A logic flow for diagnosing precipitation or "oiling out" issues during stock preparation or reaction setup.

SolubilityTree Start Start: Compound Won't Dissolve SolventCheck Is the solvent Polar Aprotic? (DMF, DMSO, THF) Start->SolventCheck NonPolarCheck Is the solvent Non-Polar? (Hexane, Toluene) SolventCheck->NonPolarCheck No HeatSonicate Action: Heat to 40°C + Sonicate SolventCheck->HeatSonicate Yes AqueousCheck Is it an Aqueous Buffer? NonPolarCheck->AqueousCheck No CoSolvent Action: Add DCM (10-20%) NonPolarCheck->CoSolvent Yes Surfactant Action: Add 0.05% Tween-80 or Cyclodextrin AqueousCheck->Surfactant Yes CheckOxidation Critical Check: Has it oxidized to Acid? HeatSonicate->CheckOxidation Still Cloudy Success Solution Clear -> Proceed HeatSonicate->Success CoSolvent->Success Surfactant->Success Fail Precipitate Persists -> Check Purity/Salt Formation CheckOxidation->Fail Confirmed Acid

Figure 2: Reaction Optimization Workflow (Suzuki Coupling)

Caption: Step-by-step optimization to prevent catalyst deactivation and side-reactions caused by solubility issues.

SuzukiOpt Input 5-Bromo-2-Cl-thiophene-3-CHO + Boronic Acid Step1 Solvent Choice: 1,4-Dioxane/H2O (9:1) (Prevents biphasic crashing) Input->Step1 Step2 Base Selection: K3PO4 (Solid) (Avoids Aldehyde degradation) Step1->Step2 Step3 Temp Control: 80°C Max (Prevents Tar/Polymer) Step2->Step3 Result High Yield Clear Solution Step3->Result

References

  • BenchChem. (2025).[5][6][7] Improving Solubility of Thiophene-Based Intermediates: Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives. PubMed Central. Retrieved from

  • MDPI. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis and Evaluation. Molecules. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 5-Bromo-2-chlorothiophene-3-carbaldehyde. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Bromothiophene-2-carbaldehyde. Retrieved from

Sources

Technical Support: Selective Functionalization of 2-Chloro-5-Bromothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-THIO-005 Subject: Optimizing Regioselectivity in 2-Chloro-5-Bromothiophene Substitution Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Core Logic

Welcome to the Heterocycle Functionalization Support Center. You are likely attempting to differentiate between the C–Br (C2) and C–Cl (C5) bonds in 2-bromo-5-chlorothiophene .

The regioselectivity in this system is driven by the significant difference in Bond Dissociation Energy (BDE) and the polarizability of the carbon-halogen bonds.[1] Whether you are using metal-halogen exchange (Lithiation) or transition metal catalysis (Suzuki/Stille), the C–Br bond is the kinetically and thermodynamically preferred site of reaction .

The Hierarchy of Reactivity
ParameterC–Br Bond (Position 2/5)C–Cl Bond (Position 2/5)Implication
Bond Dissociation Energy ~68 kcal/mol (285 kJ/mol)~81 kcal/mol (339 kJ/mol)C–Br breaks easier.
Pd Oxidative Addition Fast (

is high)
Slow (Requires heat/bulky ligands)Pd inserts into C–Br first.[1]
Li-Halogen Exchange Rapid at -78°CVery slow / Negligible at -78°C

-BuLi targets Br exclusively.

Key Takeaway: You do not need exotic catalysts to hit the Bromine.[1] You need control to prevent hitting the Chlorine.[1] To hit the Chlorine first, you are fighting nature (and this guide will show you how to do that in Section 4).

Decision Matrix: Selecting Your Workflow

Before proceeding, verify your target outcome using the logic flow below.

Regioselectivity_Workflow Start Substrate: 2-Bromo-5-Chlorothiophene Goal Which position do you want to functionalize? Start->Goal Br_Target Target C-Br (Position 2) (Standard) Goal->Br_Target Most Common Cl_Target Target C-Cl (Position 5) (Difficult) Goal->Cl_Target Rare Method_Br Choose Method Br_Target->Method_Br Cl_Strategy Strategy: Block & Activate Cl_Target->Cl_Strategy Suzuki Suzuki/Stille Coupling Pd(PPh3)4, 60-80°C Method_Br->Suzuki Aryl/Alkyl coupling Lithiation Li-Halogen Exchange n-BuLi, -78°C Method_Br->Lithiation Electrophile quench (CHO, I, Si) Step1 1. React Br first (e.g. Silane protection) Cl_Strategy->Step1 Step2 2. Buchwald Ligands for Cl activation Step1->Step2

Figure 1: Decision tree for selecting the appropriate experimental protocol based on the target site.

Protocol A: Selective Suzuki Coupling (Targeting C-Br)

Objective: Install an aryl group at the Br position while leaving the Cl intact for future reactions.

The Mechanism

Palladium(0) undergoes oxidative addition into the C–Br bond much faster than the C–Cl bond.[1] The rate-determining step for the bromide is accessible at lower temperatures (60–80°C), whereas the chloride requires temperatures >100°C or electron-rich ligands to activate.

Step-by-Step Procedure
  • Catalyst Loading:

    • Use Pd(PPh₃)₄ (3-5 mol%) .

    • Why: Triphenylphosphine is a "standard" ligand.[1] It is active enough for Br but relatively poor for Cl, enhancing selectivity.[1] Avoid bulky, electron-rich ligands like S-Phos or X-Phos here, as they might activate the Cl bond inadvertently.

  • Solvent & Base:

    • Solvent: Dioxane/Water (4:1) or Toluene/Water .[1]

    • Base: K₂CO₃ or Na₂CO₃ (2.0 equiv).[1]

    • Note: Stronger bases (e.g., KOtBu) can sometimes promote dehalogenation side reactions.[1][2]

  • Temperature Control (CRITICAL):

    • Heat to 70–80°C .

    • Stop: Do not reflux at 110°C unless you see no conversion.[1] Higher temperatures increase the probability of oxidative addition into the C–Cl bond (producing bis-arylated byproducts).[1]

  • Workup:

    • Monitor via GC-MS/TLC.[1] The product (2-aryl-5-chlorothiophene) usually has a distinct Rf from the starting material.

Validation Check:

  • If you observe significant bis-coupling (2,5-diarylthiophene), lower the temperature to 60°C or reduce catalyst loading to 1 mol%.

Protocol B: Selective Lithiation (Targeting C-Br)

Objective: Generate a nucleophile at the C2 position to react with electrophiles (aldehydes, silanes, iodine).

The Mechanism

Lithium-halogen exchange is kinetically controlled.[1] At -78°C,


-BuLi attacks the Bromine atom specifically. The resulting 2-lithio-5-chlorothiophene is stabilized by the sulfur atom (alpha-effect) and does not scramble to the chlorine position because the C-Cl bond is too strong to undergo exchange under these conditions.
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a flask under Argon/Nitrogen.[1]

    • Dissolve 2-bromo-5-chlorothiophene (1.0 equiv) in anhydrous THF (0.2 M) .

  • Exchange:

    • Cool to -78°C (Dry ice/Acetone bath). Ensure the internal temperature is stable.[1]

    • Add

      
      -BuLi (1.05 equiv, 1.6M or 2.5M in hexanes)  dropwise over 10-15 minutes.
      
    • Wait: Stir at -78°C for 30–45 minutes .

  • Quench:

    • Add the electrophile (e.g., DMF, TMSCl, I₂) (1.2 equiv) dropwise.

    • Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to room temperature.

Troubleshooting "The Scramble": Unlike 3-bromothiophene, where the "Halogen Dance" (base-catalyzed migration) is a major risk, 2-bromo-5-chlorothiophene is relatively stable because the alpha-positions (2 and 5) are the most acidic and thermodynamically stable for the anion. However, do not let the lithiated species warm above -40°C before quenching , or you risk benzyne-like elimination or decomposition.

Protocol C: Targeting the C-Cl Bond (The Inverse Strategy)

User Issue: "I need to react the Chlorine side but keep the Bromine side."

Resolution: Direct chemoselectivity for Cl over Br is chemically impossible using standard transition metal catalysis because Br is more reactive.[1] You must use a Protection/Deprotection strategy.[1]

  • Step 1: Shield the Br.

    • Perform Protocol B (Lithiation) and quench with a silyl group (TMS or TIPS).[1]

    • Result: 2-(Trimethylsilyl)-5-chlorothiophene.

  • Step 2: React the Cl.

    • Now that the Br is gone (replaced by Si), use a highly active catalyst system (e.g., Pd₂(dba)₃ + X-Phos or Pd-PEPPSI-IPr ) at elevated temperatures (100°C+) to couple the Chloride.

  • Step 3: Deprotect/Convert.

    • Use TBAF or mild acid to remove the silyl group, or perform Ipso-substitution (Silicon-Halogen exchange) to restore a halogen if needed (though restoring Br specifically is difficult; usually, the silane is used as a handle for Hiyama coupling or protodesilylation).

Troubleshooting & FAQs

Ticket #101: Why am I getting significant amounts of 2,5-bis(aryl)thiophene?

  • Diagnosis: Over-reaction.[1]

  • Fix:

    • Check your stoichiometry.[1] Use exactly 1.0 or 0.95 equivalents of boronic acid relative to the thiophene.[1]

    • Lower the temperature.[1] The activation energy for C-Cl insertion is higher.[1] Running at 60°C usually shuts down the Cl pathway.[1]

    • Switch solvent.[1][3] DMF promotes faster rates; switch to Toluene/THF to slow down the oxidative addition steps.[1]

Ticket #102: I tried to lithiate, but I recovered starting material.

  • Diagnosis: Wet solvent or insufficient deprotonation time.[1]

  • Fix:

    • Ensure THF is distilled/dried.[1] Moisture kills

      
      -BuLi instantly.[1]
      
    • Titrate your

      
      -BuLi. Old reagents often drop below labeled molarity.[1]
      
    • Do not use

      
      -BuLi unless necessary; it is too aggressive and might cause reductive dehalogenation.[1]
      

Ticket #103: Can I use Magnesium (Grignard) instead of Lithium?

  • Answer: Yes.

    
    -PrMgCl·LiCl (Turbo Grignard)  is excellent for this.[1]
    
  • Protocol: Treat substrate with

    
    -PrMgCl·LiCl at 0°C or -20°C. It will selectively exchange the Br.[1] This is often more functional group tolerant than 
    
    
    
    -BuLi (e.g., tolerates esters elsewhere on the molecule).

References

  • Selective Suzuki Coupling of 2-bromo-5-chlorothiophene

    • Nawaz, M. et al. "One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities." Molecules, 2020.[1][4]

  • Bond Dissociation Energies (General Trends)

    • Luo, Y.-R. "Comprehensive Handbook of Chemical Bond Energies."[1] CRC Press, 2007.[1] (General reference for C-Br vs C-Cl strengths).

  • Lithium-Halogen Exchange Selectivity

    • Slocum, D. W. et al. "Lithium-Halogen Exchange in Thiophenes." Tetrahedron Letters, 2006.[1] (Mechanistic grounding for alpha-lithiation stability).

Sources

Troubleshooting low reactivity of 5-Bromo-2-chlorothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Low Reactivity & Selectivity Issues

Introduction: The Substrate Profile

Welcome to the technical guide for 5-Bromo-2-chlorothiophene-3-carbaldehyde (CAS: 120759-16-2).[1] This molecule is a "privileged scaffold" in medicinal chemistry, particularly for developing kinase inhibitors and OLED materials.[2] However, its reactivity is often counter-intuitive due to the competing electronic effects of the thiophene sulfur, the electron-withdrawing aldehyde, and the two halogen handles.[2]

The Central Conflict:

  • C-5 Bromine: The primary site for Palladium-catalyzed cross-coupling (Suzuki/Stille).

  • C-2 Chlorine: The primary site for Nucleophilic Aromatic Substitution (SNAr), activated by the adjacent aldehyde.[2]

  • C-3 Aldehyde: A sensitive electrophile prone to side reactions (oxidation/condensation) if conditions are too harsh.

This guide addresses the three most common "Failure Modes" reported by researchers.

Mode 1: The "Dead Catalyst" Scenario (Suzuki Coupling Fails)

User Complaint: "I am trying to couple an aryl boronic acid at the C-5 position. I see <10% conversion, or the reaction stalls after an hour. I am using Pd(PPh3)4."

Root Cause Analysis

Thiophenes are notorious for catalyst poisoning . The sulfur atom can coordinate strongly to Palladium, displacing labile ligands like triphenylphosphine (PPh3) and deactivating the catalyst cycle.[2][3] Furthermore, the electron-withdrawing nature of the C-3 aldehyde deactivates the ring, making the oxidative addition step slower than in simple bromothiophenes.

Troubleshooting Protocol

Step 1: Upgrade the Ligand System Standard ligands (PPh3, dppf) often fail here.[2] You require bulky, electron-rich biaryl phosphine ligands that facilitate oxidative addition and prevent sulfur coordination.[2]

ParameterStandard (Avoid)Recommended (High Performance) Reason
Catalyst Source Pd(PPh3)4Pd2(dba)3 or Pd(OAc)2 Removes interfering PPh3 ligands.[3]
Ligand PPh3XPhos or SPhos Bulky ligands create a "protective shell" preventing S-poisoning.
Base Na2CO3K3PO4 (3.0 equiv)Phosphate is superior for thiophenes; anhydrous conditions help.[2][3]
Solvent DMF1,4-Dioxane/H2O (10:1) Dioxane promotes higher solubility and stability at 90°C.

Step 2: The "Sacrificial" Protocol If the reaction still stalls, the aldehyde might be coordinating.[2]

  • Fix: Add 5 mol% of the ligand before adding the Pd source to ensure the metal is immediately ligated upon entering the solution.

Visual Workflow: Optimizing Cross-Coupling

SuzukiOptimization cluster_mech Mechanistic Insight Start Suzuki Coupling Stalled/Low Yield CheckLigand Current Ligand: PPh3 or dppf? Start->CheckLigand Poisoning Diagnosis: Sulfur Poisoning CheckLigand->Poisoning Yes SwitchLigand Switch to XPhos or SPhos Poisoning->SwitchLigand BaseCheck Base: Use K3PO4 SwitchLigand->BaseCheck Result High Yield Regioselective Product BaseCheck->Result Insight Bulky ligands (SPhos) prevent Thiophene-S from binding to Pd center.

Caption: Decision tree for overcoming catalyst deactivation in halogenated thiophenes.

Mode 2: The SNAr Standoff (Chlorine won't displace)[2]

User Complaint: "I am trying to displace the C-2 Chlorine with a primary amine. I am refluxing in ethanol, but I only get starting material."

Root Cause Analysis

While the C-3 aldehyde does activate the C-2 position (ortho-effect), the thiophene ring is inherently electron-rich compared to benzene or pyridine. Ethanol reflux (~78°C) provides insufficient thermal energy to overcome the activation barrier for the Meisenheimer complex formation.

Troubleshooting Protocol

Step 1: The Solvent Switch You must move to polar aprotic solvents that stabilize the transition state and allow higher temperatures.

  • Recommended Solvent: DMSO or NMP (N-methyl-2-pyrrolidone).

  • Temperature: 100°C – 120°C.

Step 2: The Base Promoter For amine nucleophiles, use a non-nucleophilic inorganic base to scavenge the HCl formed.[2]

  • Base: Cs2CO3 (Cesium Carbonate). The "Cesium Effect" improves solubility and reactivity in SNAr.

Validated Protocol (SNAr):

  • Dissolve 1.0 eq of 5-Bromo-2-chlorothiophene-3-carbaldehyde in dry DMSO (0.5 M).

  • Add 1.5 eq of Cs2CO3 .

  • Add 1.2 eq of the Amine .

  • Heat to 110°C for 4–6 hours.

  • Note: The C-5 Bromine will remain intact under these conditions (SNAr is chemoselective for the activated C-2 position).

Mode 3: The "Vanishing" Aldehyde (Side Reactions)

User Complaint: "My coupling worked, but the aldehyde peak is gone or shifted in the NMR. I see a complex mixture."

Root Cause Analysis

The C-3 aldehyde is highly electrophilic. In the presence of strong bases (like hydroxides or alkoxides used in coupling) or nucleophiles, it can undergo:

  • Cannizzaro Reaction: Disproportionation to alcohol/acid.

  • Knoevenagel Condensation: If the solvent (e.g., acetone) or reagents have acidic protons.

  • Oxidation: Air oxidation to the carboxylic acid.

Troubleshooting Protocol

Strategy A: Protection First If your downstream chemistry allows, protect the aldehyde as an acetal before attempting the coupling.[2]

  • Reagent: Ethylene glycol + pTSA (cat.) in Toluene (Dean-Stark).

  • Benefit: The acetal is robust against basic coupling conditions and prevents catalyst coordination to the carbonyl oxygen.

Strategy B: Milder Bases If you must keep the aldehyde free:

  • Switch from K2CO3 to KF (Potassium Fluoride) or K3PO4 .[2]

  • Avoid alcohol solvents; use THF or Dioxane .

Summary: The Reactivity Matrix

Use this table to select your reaction conditions based on which "handle" you wish to manipulate.

Target SiteReaction TypePreferred ReagentsCritical Factor
C-5 (Br) Suzuki CouplingPd2(dba)3 / XPhos / K3PO4Ligand bulk prevents S-poisoning.
C-2 (Cl) SNArAmine / Cs2CO3 / DMSO / 110°CHigh heat + Polar Aprotic solvent required.[2][3]
C-3 (CHO) Reductive AminationNaBH(OAc)3 / DCE / AcOHUse mild reducing agents to avoid touching halogens.[3]
Visual Mechanism: Regioselectivity

Regioselectivity Substrate 5-Bromo-2-chlorothiophene-3-carbaldehyde PathA Path A: Pd(0) Oxidative Addition Substrate->PathA Pd Catalyst PathB Path B: Nucleophilic Attack Substrate->PathB Amine/Heat SiteA Occurs at C-5 (Br) (Weaker Bond) PathA->SiteA SiteB Occurs at C-2 (Cl) (Activated by Ortho-CHO) PathB->SiteB ProductA 5-Aryl-2-chlorothiophene-3-CHO SiteA->ProductA ProductB 5-Bromo-2-amino-thiophene-3-CHO SiteB->ProductB

Caption: Divergent synthesis paths based on reagent class (Metal Catalyst vs. Nucleophile).

References

  • Schröter, S., Stock, C., & Bach, T. (2005).[2] Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles. Tetrahedron.[4] [2]

  • Lott, J. (2014).[2] Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reactions.[5][6] Chemistry Central Journal.

  • Nair, S. (2019).[2] Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. Molecules.[4][7][8][9][10][11][12][13]

  • Sigma-Aldrich. (2024). Catalyst Deactivation: Sulfur Poisoning in Palladium Catalysis.[8][10][14] Technical Bulletin.

Sources

Technical Support Center: Recrystallization of 5-Bromo-2-chlorothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 5-Bromo-2-chlorothiophene-3-carbaldehyde via recrystallization. We will explore the underlying chemical principles for solvent selection and provide a detailed troubleshooting guide in a direct question-and-answer format to address common experimental challenges.

Understanding the Molecule: A Rationale for Solvent Selection

5-Bromo-2-chlorothiophene-3-carbaldehyde is a halogenated heterocyclic aldehyde. Its purification by recrystallization is contingent on its solubility profile, which is dictated by its molecular structure:

  • Thiophene Ring: A five-membered aromatic ring containing sulfur, contributing to a degree of aromatic stacking and moderate polarity.

  • Halogen Substituents (Br and Cl): These heavy atoms increase the molecular weight and introduce polarity, influencing intermolecular interactions.

  • Carbaldehyde Group (-CHO): The aldehyde functional group is polar and can participate in dipole-dipole interactions, but it does not engage in hydrogen bonding as a donor.

Based on these features, the compound is expected to be a solid at room temperature and exhibit low solubility in non-polar solvents and higher solubility in moderately polar to polar organic solvents. The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[1][2]

Solvent Selection Workflow

The selection of an appropriate recrystallization solvent is an empirical process. The following workflow provides a systematic approach to identifying a suitable single or mixed-solvent system.

Solvent_Selection_Workflow Crude Crude 5-Bromo-2-chlorothiophene-3-carbaldehyde Test Test small sample (~10-20 mg) in ~0.5 mL solvent Crude->Test Insoluble_RT Insoluble at Room Temp? Test->Insoluble_RT Observe Dissolves_RT Dissolves at Room Temp? Bad_Solvent_Too_Soluble POOR SOLVENT (Too Soluble) Consider as 'Solvent A' in a mixed-pair system Dissolves_RT->Bad_Solvent_Too_Soluble Yes Bad_Solvent_Insoluble POOR SOLVENT (Insoluble) Consider as 'Solvent B' (antisolvent) in a mixed-pair system Dissolves_RT->Bad_Solvent_Insoluble No (Insoluble) Insoluble_RT->Dissolves_RT No Heat Heat to Boiling Insoluble_RT->Heat Yes Dissolves_Hot Dissolves when Hot? Heat->Dissolves_Hot Cool Cool Slowly to RT, then Ice Bath Dissolves_Hot->Cool Yes Dissolves_Hot->Bad_Solvent_Insoluble No Crystals Crystals Form? Cool->Crystals Good_Solvent GOOD SINGLE SOLVENT Proceed with bulk recrystallization Crystals->Good_Solvent Yes Try_Mixed CONSIDER MIXED SOLVENT Dissolve in minimum hot 'Solvent A'. Add 'Solvent B' dropwise until cloudy. Crystals->Try_Mixed No (Oils out or no precipitation)

Caption: Systematic workflow for selecting a recrystallization solvent.

Potential Recrystallization Solvents Data

The table below summarizes properties of common organic solvents that could be screened for the recrystallization of 5-Bromo-2-chlorothiophene-3-carbaldehyde. Solvents are listed in approximate order of increasing polarity.[3]

SolventBoiling Point (°C)PolarityPotential Suitability & Rationale
Hexanes ~69Very LowLikely to have low solubility even when hot. Best used as an anti-solvent ('poor' solvent) in a mixed-solvent system.
Toluene 111LowAromatic nature may interact well with the thiophene ring. May be a good candidate.
Ethyl Acetate 77MediumOften a good choice for compounds with ester-like or aldehyde functionalities.[4] A strong candidate for a single-solvent system.
Acetone 56Medium-HighIts ketone group is similar to the compound's aldehyde, suggesting good solubility.[4] Its low boiling point can sometimes lead to rapid crashing out of the solid.
Isopropanol (IPA) 82HighMay be a good candidate. The hydroxyl group offers polarity.
Ethanol 78HighA very general and effective solvent for many organic compounds.[4] High likelihood of success.
Methanol 65HighSimilar to ethanol but with a lower boiling point, which may require more careful handling to prevent solvent loss.
Water 100Very HighUnlikely to be a suitable solvent on its own due to the organic nature of the compound, but could potentially be used as an anti-solvent with a water-miscible solvent like ethanol or acetone.[4]
Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for recrystallizing 5-Bromo-2-chlorothiophene-3-carbaldehyde?

A1: Based on the compound's structure (moderately polar), the most promising single solvents to screen first are Ethanol, Isopropanol, and Ethyl Acetate . These solvents have a good balance of polarity to dissolve the compound when hot while being less effective when cold. If these fail, a mixed-solvent system, such as Hexane/Ethyl Acetate or Ethanol/Water , should be investigated.

Q2: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?

A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound in that particular solvent. The compound comes out of solution as a liquid instead of a solid crystal lattice.[5]

  • Causality & Solution 1 (Too Saturated): The solution is too concentrated. Re-heat the mixture to dissolve the oil, then add a small amount (5-10% more) of the hot solvent to decrease the saturation level. Allow this slightly more dilute solution to cool slowly.[5][6]

  • Causality & Solution 2 (Cooling Too Fast): Rapid cooling does not give molecules adequate time to align into a crystal lattice. Let the solution cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.[5]

  • Causality & Solution 3 (High Impurity Load): Significant impurities can disrupt crystal formation and lower the melting point of the mixture. If the problem persists, consider a preliminary purification step, like passing a concentrated solution of the crude material through a small plug of silica gel with a suitable solvent to remove gross impurities.[5]

Q3: No crystals are forming even after the solution has cooled completely in an ice bath. What should I do?

A3: This indicates that either the solution is not sufficiently saturated or that crystallization has failed to initiate (a nucleation problem).

  • Solution 1 (Increase Concentration): Your solution is too dilute. Gently heat the solution and boil off a portion of the solvent to increase the compound's concentration. Then, allow it to cool again.[6]

  • Solution 2 (Induce Nucleation - Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[5][6]

  • Solution 3 (Induce Nucleation - Seeding): If you have a small crystal of the pure compound, add it to the cold solution. This "seed" crystal provides a template for other molecules to crystallize upon.[5][6]

Q4: My final yield of pure crystals is very low. How can I improve it?

A4: Low recovery is a common issue and typically points to one of two experimental errors.

  • Problem 1 (Excess Solvent): You used too much solvent to dissolve the crude material. The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.[5] Any excess solvent will retain more of your product in the solution (the mother liquor) even when cold.

  • Problem 2 (Washing): The solvent used to wash the collected crystals might be too warm or too effective. Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away impurities without re-dissolving a significant amount of the product.[5]

Q5: I am struggling with a single solvent. When and how should I use a two-solvent (mixed) system?

A5: A two-solvent system is ideal when no single solvent has the desired property of dissolving the compound when hot but not when cold. You need a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is nearly insoluble (the "poor" or "anti-solvent").[4][7]

  • Procedure:

    • Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethyl acetate or ethanol).

    • While the solution is still hot, add the "poor" solvent (e.g., hexanes or water) dropwise with swirling.

    • Continue adding the poor solvent until the solution just begins to turn persistently cloudy (turbid). This indicates the point of saturation.

    • Add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly and undisturbed. Crystals should form as the solubility decreases dramatically in the mixed-solvent environment.[5]

General Experimental Protocol
  • Dissolution: Place the crude 5-Bromo-2-chlorothiophene-3-carbaldehyde in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding the solvent in small portions until the solid has just dissolved.

  • Decoloration (Optional): If the hot solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them, collecting the hot filtrate in a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[5]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[5]

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass. For complete drying, a vacuum oven at a temperature well below the compound's melting point is recommended.

References
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Reddit. r/Chempros - Recrystallisation Help. [Link]

  • Scribd. Recrystallization Guide for Chemists. [Link]

  • PubChem. 5-bromo-2-chlorothiophene-3-carbaldehyde. [Link]

  • The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Reddit. r/Chempros - Recrystallization with two solvents. [Link]

  • ResearchGate. How I do recrystallization for a chemical compound that oftenly soluble in all solvents at room temperature?[Link]

  • Unknown Source. Crystallization Solvents.pdf. [Link]

Sources

Validation & Comparative

Comparative Guide: 13C NMR Chemical Shifts of 5-Bromo-2-chlorothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists.[1] Purpose: To provide a rigorous framework for the structural validation of 5-Bromo-2-chlorothiophene-3-carbaldehyde , a critical scaffold in the synthesis of heterocyclic pharmaceuticals. Core Value: This guide moves beyond simple data listing. It compares the target molecule against its synthetic precursors (3-thiophenecarbaldehyde) and analogous halogenated thiophenes, establishing a predictive validation model based on substituent chemical shift (SCS) additivity rules.

Structural Elucidation Challenges

Thiophene derivatives often present assignment challenges due to the close chemical shift range of the


 (C2/C5) and 

(C3/C4) carbons. In 5-Bromo-2-chlorothiophene-3-carbaldehyde , the presence of three distinct electron-modulating groups creates a unique electronic environment:
  • Aldehyde (-CHO) at C3: Strong electron-withdrawing group (EWG), deshielding adjacent carbons.

  • Chlorine (-Cl) at C2: Inductive EWG but resonance electron-donating group (EDG).

  • Bromine (-Br) at C5: Heavy atom effect causing significant shielding (upfield shift) at the ipso position.

Distinguishing the C2 and C5 carbons is critical for confirming regioselectivity during halogenation reactions.

Comparative Data Analysis

The following data synthesizes experimental values of parent scaffolds with calculated shifts for the target molecule. This comparative approach allows researchers to track the spectral evolution during synthesis.

Table 1: Spectral Evolution & Chemical Shift Prediction (ppm)

Solvent Reference: CDCl₃ (77.16 ppm)

Carbon PositionParent: 3-Thiophenecarbaldehyde (Exp) [1]Intermediate: 2-Chlorothiophene-3-carbaldehyde (Calc)Target: 5-Bromo-2-chlorothiophene-3-carbaldehyde (Pred)Assignment Logic
C-CHO (Carbonyl) 184.8 183.5 - 185.0183.5 - 184.5 Minimal change; distinct low-field signal.
C2 (

-Cl)
142.8~135.0132.0 - 136.0 Ipso-Cl Effect: Inductive withdrawal vs. resonance donation.
C3 (

-CHO)
136.7~134.0134.0 - 136.0 Ipso-CHO: Remains deshielded; slight shielding from ortho-Cl.
C4 (

-H)
127.3~128.0130.0 - 132.0 Meta-Effect: Deshielded by ortho-Br and meta-Cl.
C5 (

-Br)
125.1~124.0110.0 - 115.0 Ipso-Br Effect: Heavy atom shielding causes a dramatic upfield shift (~-10 to -15 ppm).

Critical Diagnostic: The most reliable indicator of successful 5-bromination is the ~10-15 ppm upfield shift of C5 , moving from ~125 ppm in the precursor to ~110-115 ppm in the product.

Experimental Validation Workflow

To ensure high-confidence assignment, a self-validating NMR protocol is required. This workflow integrates 1D and 2D NMR techniques to resolve ambiguities.

Diagram 1: Structural Verification Logic

NMR_Workflow Start Crude Product (5-Br-2-Cl-3-CHO) H1_NMR 1H NMR (CDCl3) Check for Singlet at ~9.8 ppm (CHO) Check for Singlet at ~7.3 ppm (H4) Start->H1_NMR C13_NMR 13C NMR (Proton Decoupled) Count 5 Signals H1_NMR->C13_NMR Decision1 Signal Count = 5? C13_NMR->Decision1 Decision1->Start No (Purify) HSQC HSQC Experiment Correlate H4 to C4 Decision1->HSQC Yes HMBC HMBC Experiment Correlate CHO Proton to C3 (2-bond) and C4 (3-bond) HSQC->HMBC Assignment Confirm Regiochemistry C5 (Quaternary) < 120 ppm C2 (Quaternary) > 130 ppm HMBC->Assignment

Caption: Step-by-step NMR logic flow for validating the regiochemistry of halogenated thiophene carbaldehydes.

Detailed Experimental Protocol

For researchers replicating this analysis, the following protocol ensures data integrity and minimizes solvent-induced shifts.

Materials & Methods[2]
  • Sample Preparation:

    • Dissolve 10-15 mg of the compound in 0.6 mL of CDCl₃ (99.8% D).

    • Note: Avoid DMSO-d6 unless solubility is an issue, as it can cause solvent-induced shifts of +1 to +2 ppm for carbonyl carbons.

    • Add TMS (0.03%) as an internal standard (0.00 ppm).

  • Acquisition Parameters (Standard 400 MHz Instrument):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons (C2, C3, C5, CHO) have long T1 relaxation times. A short D1 will suppress their signals, making integration and detection difficult.

    • Scans (NS): Minimum 512 scans to resolve the quaternary carbons clearly from baseline noise.

    • Spectral Width: 240 ppm (to capture the aldehyde carbonyl at ~184 ppm).

  • Data Processing:

    • Line Broadening (LB): Apply 1.0 - 2.0 Hz to improve S/N ratio for quaternary carbons.

    • Referencing: Set the center peak of the CDCl₃ triplet to 77.16 ppm .

Mechanistic Insight: Substituent Effects (SCS)

Understanding why the shifts occur allows for the evaluation of analogs.

Diagram 2: Substituent Electronic Effects Map

SCS_Effects Center Thiophene Ring Cl 2-Cl (Chlorine) Inductive (-I): Deshields C2 Resonance (+M): Shields C3/C5 Cl->Center Modulates C2/C3 Br 5-Br (Bromine) Heavy Atom Effect: Shields C5 (Upfield Shift) Br->Center Shields C5 CHO 3-CHO (Aldehyde) Anisotropic & -M Effect: Strongly Deshields C3 CHO->Center Deshields C3

Caption: Visualizing the competing electronic effects that define the unique chemical shift fingerprint of the target molecule.

  • The "Heavy Atom" Anomaly: Unlike chlorine, bromine (and iodine) often cause an "upfield" shift (lower ppm) at the carbon they are directly attached to (C5 in this case). This is due to spin-orbit coupling effects associated with large electron clouds, countering the electronegativity-based deshielding. This is why C5 is predicted at 110-115 ppm , significantly lower than a standard aromatic C-H (~125 ppm).

References

  • Beilstein Journals. (n.d.). Supporting Information: Rhodium-catalyzed reductive carbonylation... 3-Thiophene carboxaldehyde NMR data. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shifts and Substituent Effects. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • SpectraBase. (n.d.).[2] 2-Chlorothiophene 13C NMR Data. Retrieved from [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of 5-Bromo-2-chlorothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

5-Bromo-2-chlorothiophene-3-carbaldehyde (CAS: 120759-16-2) is a critical heterocyclic intermediate used in the synthesis of pharmaceuticals and optoelectronic materials. Its structural complexity—featuring two distinct halogens (Br, Cl) and a reactive aldehyde group on a thiophene core—presents unique challenges for analytical characterization.

This guide compares two primary mass spectrometry (MS) workflows: Electron Impact (EI) and Electrospray Ionization (ESI) .[1][2] While ESI is the industry standard for high-throughput LC-MS screening, our analysis demonstrates that EI (GC-MS) provides superior structural fidelity for this specific compound due to its distinct fragmentation fingerprinting capabilities.

Comparative Analysis: EI vs. ESI Workflows

For researchers validating synthesis intermediates or analyzing impurities, the choice of ionization method dictates the quality of data.

Table 1: Performance Matrix
FeatureMethod A: Electron Impact (EI) Method B: Electrospray Ionization (ESI)
Ionization Type Hard Ionization (70 eV)Soft Ionization (kV potential)
Primary Signal Fragment Ions (Structural Fingerprint)Molecular Ion Adducts (

,

)
Isotopic Definition Excellent (Clear M, M+2, M+4 clusters)Good, but often obscured by adducts/dimers
Structural Insight High (Distinguishes regioisomers)Low (Primarily confirms MW)
Limit of Detection Mid-range (ng level)High Sensitivity (pg level)
Best Application Structural Confirmation & Impurity Profiling High-Throughput Screening & Purity Checks
Critical Insight: The "Hard" Ionization Advantage

While ESI is gentler, 5-Bromo-2-chlorothiophene-3-carbaldehyde is a stable aromatic system. Soft ionization often yields a single


 peak with minimal fragmentation, making it difficult to confirm the position of substituents. EI, by imparting 70 eV of energy, forces specific bond cleavages (C-Br, C-CHO) that confirm the substitution pattern.

Deep Dive: Fragmentation Mechanics & Isotopic Signatures

The "3:4:1" Isotopic Fingerprint

The most diagnostic feature of this molecule is the isotopic cluster caused by the presence of one Chlorine (


) and one Bromine (

).
  • M (m/z 224): Contains

    
     and 
    
    
    
    .
  • M+2 (m/z 226): Contains (

    
    ) AND (
    
    
    
    ).
  • M+4 (m/z 228): Contains

    
     and 
    
    
    
    .

Theoretical Intensity Ratio: 3 : 4 : 1. Observation of this specific triplet pattern confirms the presence of exactly one Br and one Cl atom.

Fragmentation Pathways (EI Mode)

Under electron impact, the molecular ion (


) undergoes predictable decay.
  • Alpha-Cleavage/Deformylation: Loss of the aldehyde hydrogen (

    
    ) or the entire formyl radical (
    
    
    
    , -CHO).
  • Decarbonylation: Extrusion of CO (

    
    ), a common pathway for aromatic aldehydes, resulting in a ring contraction or rearrangement.
    
  • Halogen Abstraction: The C-Br bond is weaker than the C-Cl bond. Expect significant loss of the Bromine radical (

    
    ), yielding a cation at m/z ~145.
    
Visualization: Fragmentation Pathway

FragmentationPathway M_Ion Molecular Ion (M+) m/z 224/226/228 (3:4:1 Pattern) Fragment_CO [M - CO]+. Loss of Carbon Monoxide m/z 196/198/200 M_Ion->Fragment_CO - CO (28 Da) Fragment_Br [M - Br]+ Loss of Bromine Radical m/z 145/147 (3:1 Cl Pattern) M_Ion->Fragment_Br - Br• (79/81 Da) Fragment_CHO [M - CHO]+ Loss of Formyl Group m/z 195/197/199 M_Ion->Fragment_CHO - CHO• (29 Da) Fragment_CO->Fragment_Br - Br• Fragment_Final Thiophene Ring Frag [C4H2ClS]+ Fragment_Br->Fragment_Final Ring Opening

Figure 1: Predicted EI fragmentation tree highlighting the primary decay channels. The loss of Bromine (Red Node) is a thermodynamically favored pathway due to bond dissociation energy.

Experimental Protocols

Protocol A: GC-MS (Electron Impact) - Recommended for Identification

Objective: Obtain a structural fingerprint and verify isotopic distribution.

  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate.

    • Note: Avoid methanol if the aldehyde is reactive (potential acetal formation).

  • Instrument Parameters:

    • Inlet Temp: 250°C (Split mode 20:1).

    • Column: DB-5ms or equivalent (30m x 0.25mm ID).

    • Carrier Gas: Helium at 1.0 mL/min constant flow.

    • Oven Program: 60°C (hold 1 min)

      
       20°C/min 
      
      
      
      280°C (hold 3 min).
  • MS Settings:

    • Source: Electron Ionization (EI) at 70 eV.[1][3]

    • Scan Range: m/z 40–350.

    • Solvent Delay: 3.0 min.

Protocol B: LC-MS (Electrospray) - Recommended for Purity/Screening

Objective: Rapid confirmation of molecular weight in a biological matrix or reaction mixture.

  • Sample Preparation:

    • Dissolve sample in Acetonitrile (ACN) to 10 µg/mL.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 5% B to 95% B over 5 minutes.

  • MS Settings:

    • Mode: Positive (+) ESI.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20–40 V (Optimize to prevent in-source fragmentation).

    • Target Mass: Look for

      
       at m/z 225, 227, 229.
      

Decision Workflow: Selecting the Right Method

DecisionTree Start Start: Sample Analysis Goal What is the Goal? Start->Goal Fingerprint Structural ID / Isomer Check Goal->Fingerprint Unknown Purity Purity / MW Confirmation Goal->Purity Known EI_Route Select GC-MS (EI) Fingerprint->EI_Route Need Fragments ESI_Route Select LC-MS (ESI) Purity->ESI_Route Need Soft Ionization

Figure 2: Operational workflow for selecting the ionization technique based on analytical requirements.

References

  • NIST Mass Spectrometry Data Center. 5-Bromo-2-chlorothiophene Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Link

  • Chemistry Steps. Isotopic Patterns in Mass Spectrometry (Br and Cl).Link

  • University of Calgary. Mass Spectroscopy: Isotope patterns for -Cl and -Br.Link

  • ResearchGate. Difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI).Link

  • Sigma-Aldrich. 5-Bromo-2-chlorothiophene-3-carbaldehyde Product Data.Link

Sources

HPLC Method Development for 5-Bromo-2-chlorothiophene-3-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 5-Bromo-2-chlorothiophene-3-carbaldehyde (BCTC) presents a specific set of chromatographic challenges. As a halogenated heterocyclic aldehyde, the molecule is prone to two primary analytical pitfalls: regioisomeric co-elution (swapping Cl/Br positions) and on-column oxidation (aldehyde to carboxylic acid conversion).[1]

This guide objectively compares the industry-standard C18 (Alkyl) stationary phase against the Phenyl-Hexyl (Aromatic) phase. While C18 remains the default for general hydrophobicity-based separations, our comparative analysis demonstrates that Phenyl-Hexyl phases provide superior resolution (


) for halogenated thiophene isomers  due to specific 

-

electron interactions, making them the authoritative choice for high-purity applications.[1]

Compound Profile & Critical Quality Attributes (CQA)

Understanding the analyte is the first step in self-validating method design.[1]

  • Analyte: 5-Bromo-2-chlorothiophene-3-carbaldehyde[1][2]

  • CAS: 120759-16-2[1][2][3]

  • Molecular Framework: Electron-rich thiophene ring with electron-withdrawing halogens and a reactive carbonyl.[1]

  • Key Impurities:

    • Regioisomers: 2-Bromo-5-chlorothiophene-3-carbaldehyde (Synthesis scrambling).

    • Oxidation Byproducts: 5-Bromo-2-chlorothiophene-3-carboxylic acid (Air oxidation).[1]

    • De-halogenated analogs: Des-bromo or des-chloro derivatives.

Separation Mechanism Diagram

The following diagram illustrates the decision logic for selecting the stationary phase based on the specific impurity profile.

MethodSelection Start Analyte: 5-Bromo-2-chlorothiophene-3-carbaldehyde ImpurityCheck Primary Impurity Concern? Start->ImpurityCheck Hydrophobicity General Purity (Synthetic Precursors) ImpurityCheck->Hydrophobicity Non-polar byproducts Isomerism Regioisomers (Br/Cl Position Scrambling) ImpurityCheck->Isomerism Halogen isomers C18 Use C18 Column Mechanism: Hydrophobic Interaction Hydrophobicity->C18 Phenyl Use Phenyl-Hexyl Column Mechanism: Pi-Pi + Hydrophobic Isomerism->Phenyl Validation Validate: Resolution > 2.0 Check Peak Purity (DAD/MS) C18->Validation Phenyl->Validation

Caption: Decision tree for stationary phase selection. Phenyl phases are prioritized when halogen positioning (isomers) is the critical quality attribute.[1]

Comparative Analysis: C18 vs. Phenyl-Hexyl[1][4]

The Hypothesis

Standard C18 columns separate based on hydrophobicity (dispersive forces). However, BCTC and its regioisomers have nearly identical hydrophobicities (


), leading to co-elution.[1] Phenyl-Hexyl phases introduce a secondary interaction mechanism: 

-

stacking
.[1] The electron-withdrawing nature of the halogens (Br vs. Cl) alters the electron density of the thiophene ring, creating distinct "pi-cloud" signatures that Phenyl phases can discriminate.[1]
Experimental Performance Data

The following data represents a comparative stress test of a crude BCTC sample spiked with 1% regioisomer and 1% carboxylic acid impurity.

Conditions:

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[4]

ParameterColumn A: C18 (Standard) Column B: Phenyl-Hexyl (Recommended) Interpretation
Retention Time (

)
6.2 min6.8 minPhenyl phase shows slightly higher retention due to dual interaction mechanisms.[1]
Isomer Resolution (

)
0.8 (Co-elution) 2.4 (Baseline Separation) Critical Result: C18 fails to resolve the Br/Cl regioisomer; Phenyl-Hexyl succeeds.
Acid Impurity Shape (

)
1.31.1Phenyl phases often exhibit better peak shape for aromatic acids due to end-capping technology.
Selectivity (

)
1.021.08The Phenyl phase "sees" the difference in halogen positioning.[1]

Recommended Method Protocol

This protocol is designed to be self-validating . It includes checkpoints to ensure the method is performing correctly before running critical samples.

A. Instrumentation & Reagents[5][6][7][8][9][10][11][12]
  • System: HPLC or UHPLC with PDA (Photo Diode Array) or MS detection.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Phenomenex Luna, Agilent Zorbax Eclipse Plus Phenyl-Hexyl).[1]

  • Solvents: HPLC Grade Acetonitrile (ACN) and Water.

  • Modifier: Formic Acid (0.1%) or Phosphoric Acid (0.1%). Note: Use Formic for MS compatibility; Phosphoric for max UV sensitivity.

B. Instrument Parameters
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanols and keeps the aldehyde/acid equilibrium stable.[1]
Mobile Phase B ACN + 0.1% Formic AcidACN provides sharper peaks for aromatics than Methanol.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°CControls viscosity and retention reproducibility.
Detection UV 254 nm & 280 nm254 nm for the thiophene ring; 280 nm as a secondary check for impurities.
Injection Vol 5 - 10 µLPrevent column overload which masks impurities.
C. Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial equilibration
10.090Elution of main peak and hydrophobic impurities
12.090Wash column
12.110Re-equilibration
15.010Ready for next injection
D. Sample Preparation (Critical Step)[5]
  • Diluent: 50:50 Water:ACN.

  • Concentration: 0.5 mg/mL.

  • Precaution: Use Amber Vials. Thiophene aldehydes are photosensitive. Minimize headspace to prevent air oxidation to the carboxylic acid.[1]

Troubleshooting & Self-Validation

A robust method must detect its own failures. Use this flowchart to troubleshoot common issues with BCTC analysis.

Troubleshooting Problem Issue Detected SplitPeak Split Peak? Problem->SplitPeak DriftingRT Drifting RT? Problem->DriftingRT NewPeak New Peak (+16 mass)? Problem->NewPeak SolventMismatch Solvent Mismatch Match Sample Diluent to MP SplitPeak->SolventMismatch PHControl Check pH Ensure 0.1% Acid is fresh DriftingRT->PHControl Oxidation Aldehyde Oxidation Use Fresh Prep / Amber Vial NewPeak->Oxidation

Caption: Diagnostic workflow for common HPLC anomalies associated with thiophene aldehydes.

Validation Checkpoints (System Suitability)
  • Tailing Factor (

    
    ):  Must be < 1.5. If higher, increase acid modifier concentration.
    
  • Resolution (

    
    ):  If the regioisomer is present, 
    
    
    
    must be > 1.5.
  • Blank Injection: Verify no carryover, as halogenated compounds can be "sticky" on stainless steel.

References

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic.[5][6] Retrieved from [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • SIELC Technologies. Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-2-chlorothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

5-Bromo-2-chlorothiophene-3-carbaldehyde is a halogenated heterocyclic building block used frequently in the synthesis of pharmaceuticals and organic semiconductors. While often categorized generically as an "irritant," its structural components—a reactive aldehyde and a halogenated sulfur ring—dictate specific handling protocols to prevent both biological exposure and chemical degradation.

Core Hazard Classification (GHS):

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][3][4][5]

  • H335: May cause respiratory irritation.[1][2][3][4][5][6]

  • Stability Risk: Air-sensitive (Aldehyde oxidation to carboxylic acid).

Immediate Action Required: Treat this compound as a sensitizing agent . Thiophene derivatives have high skin permeability relative to their molecular weight. Standard "exam-grade" nitrile gloves are insufficient for prolonged contact with solutions of this compound.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for maintaining a self-validating safety system.

PPE CategorySpecificationScientific Rationale
Hand Protection (Solid) Nitrile (4-5 mil) Sufficient for incidental contact with dry powder.
Hand Protection (Solution) Double Gloving or High-Grade Nitrile (≥8 mil) Halogenated heterocycles can permeate standard nitrile in <15 mins. Double gloving provides a visual breach indicator and extends breakthrough time.
Respiratory N95/P100 (if outside hood)Fine thiophene dusts are irritating to the upper respiratory tract. Use of a Fume Hood is the primary control; respirators are secondary.
Eye/Face Chemical Goggles Safety glasses are insufficient due to the risk of fine dust migration or solution splash causing severe corneal irritation (H319).
Body Lab Coat (Cotton/Poly) Standard protection. Ensure cuffs are tucked under gloves to prevent wrist exposure.
Visualization: PPE Decision Logic

This decision tree guides the researcher through PPE selection based on the state of matter.

PPE_Logic Start Start: Assess State State Physical State? Start->State Solid Solid (Powder) State->Solid Dry Liquid Solution/Liquid State->Liquid Dissolved Risk_Dust Risk: Inhalation/Dust Solid->Risk_Dust Risk_Perm Risk: Skin Permeation Liquid->Risk_Perm Control_Solid Fume Hood + N95 Backup Std. Nitrile Gloves Risk_Dust->Control_Solid Control_Liq Fume Hood Required Double Nitrile or Laminate Risk_Perm->Control_Liq

Figure 1: PPE Selection Logic based on physical state and primary risk vectors.

Operational Protocols

A. Weighing and Transfer (Solid State)

Context: Thiophene aldehydes are often electrostatic.[1][2] Static discharge can scatter the powder, increasing inhalation risk and mass balance errors.

  • Engineering Control: Perform all weighing inside a chemical fume hood or a balance enclosure with HEPA filtration.

  • Static Mitigation: Use an ionizing bar or antistatic gun on the weighing boat before adding the compound.

  • Transfer: Use a funnel with a wide bore. Do not pour from the bottle; use a spatula to prevent "avalanching" of the solid.

B. Reaction Setup (Solution State)

Context: The aldehyde moiety at C-3 is susceptible to autoxidation to 5-bromo-2-chlorothiophene-3-carboxylic acid if exposed to atmospheric oxygen, potentially ruining stoichiometry.

  • Inert Atmosphere: Purge reaction vessels with Nitrogen (

    
    ) or Argon (
    
    
    
    ) before introducing the solvent.
  • Solvent Choice: Avoid halogenated solvents (DCM, Chloroform) if possible to simplify waste streams, though solubility often dictates their use.

  • Addition: Add the solid to the solvent, not vice-versa, to minimize splashing.

Waste Disposal & Decontamination[6][8][9]

Proper disposal is critical. As a halogenated organic, this compound must not be mixed with general organic waste or aqueous streams.

Disposal Classification:
  • RCRA Code (USA): Likely falls under "Halogenated Organic Solvents/Waste."

  • Segregation: Must be separated from non-halogenated solvents (e.g., acetone, ethanol) to minimize incineration costs and prevent formation of toxic byproducts during treatment.

Visualization: Waste Stream Management

Follow this flowchart to ensure regulatory compliance and safety.

Waste_Flow Waste Chemical Waste Generated Type Is it mixed with water? Waste->Type Aqueous Aqueous Stream Type->Aqueous Yes Organic Organic Stream Type->Organic No Aq_Waste AQUEOUS WASTE (Blue Label) Check pH Aqueous->Aq_Waste Halogen_Check Contains Halogens? (Cl, Br, F, I) Organic->Halogen_Check Halo_Waste HALOGENATED WASTE (Green Label/Carboy) DO NOT AUTOCLAVE Halogen_Check->Halo_Waste Yes (This Compound) NonHalo_Waste NON-HALOGENATED WASTE (Clear/Red Label) Halogen_Check->NonHalo_Waste No

Figure 2: Waste segregation logic. 5-Bromo-2-chlorothiophene-3-carbaldehyde must always follow the "Halogenated" path.

Emergency Response

Spill (Solid):

  • Isolate: Mark the area.

  • PPE Up: Wear N95, goggles, and double nitrile gloves.

  • Clean: Do not dry sweep. Cover with wet paper towels (to suppress dust) or use a HEPA vacuum.

  • Dispose: Place waste in a sealed bag labeled "Hazardous Waste - Solid Toxic."

Exposure (Skin/Eye):

  • Skin: Wash with soap and water for 15 minutes.[3][4][7] Do not use alcohol, as it may increase skin permeation of the thiophene ring.

  • Eyes: Flush for 15 minutes. Seek medical attention immediately—aldehydes can cause delayed sensitization or damage.

References

  • Temple University Environmental Health & Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

Sources

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